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5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine Documentation Hub

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  • Product: 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine
  • CAS: 1256806-84-4

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Methodology of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated heteroaryl scaffolds is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heteroaryl scaffolds is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine represents a highly versatile pharmacophore, frequently utilized as a core building block in the development of targeted therapeutics, most notably in the design of Re-arranged during Transfection (RET) kinase inhibitors [2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide. This document details the physicochemical profiling, a self-validating synthetic methodology, and the pharmacological rationale behind this specific compound.

Structural Elucidation & Physicochemical Profiling

The architecture of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is defined by three critical motifs:

  • The 5-Fluoropyridin-3-amine Core : The introduction of a highly electronegative fluorine atom at the C5 position of the pyridine ring exerts a strong inductive effect. This reduces the pKa of the adjacent bridging amine, thereby modulating the overall basicity of the molecule. Furthermore, the C-F bond significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site.

  • The Bridging Secondary Amine : Acts as a critical hydrogen bond donor, essential for hinge-binding interactions within kinase active sites.

  • The Piperidin-4-yl Moiety : This saturated nitrogenous heterocycle imparts aqueous solubility and serves as a highly basic center (pKa ~9.5), which is ideal for forming stable, highly soluble salts (e.g., dihydrochloride) for oral formulation.

Quantitative Physicochemical Data

The following table summarizes the calculated structural and physicochemical parameters of the free base compound, derived from standard cheminformatics principles [1].

PropertyValuePharmacological Relevance
Chemical Formula C₁₀H₁₄FN₃Core scaffold for SAR expansion.
Exact Mass 195.1172 DaHigh-resolution mass spectrometry (HRMS) target.
Molecular Weight 195.24 g/mol Low MW allows for extensive functionalization while maintaining Lipinski compliance.
H-Bond Donors 2Facilitates critical target-protein interactions.
H-Bond Acceptors 3Enhances aqueous solubility and receptor binding.
Rotatable Bonds 2Low conformational entropy favors high-affinity binding.
Topological Polar Surface Area (TPSA) ~41.5 ŲOptimal for membrane permeability and potential BBB penetration.

Synthetic Methodology & Workflow

The synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is most efficiently achieved via a reductive amination pathway. This route is favored over Buchwald-Hartwig cross-coupling because it avoids the use of expensive palladium catalysts and complex ligands, ensuring high scalability and operational simplicity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through strategic reagent selection.

  • Imine Condensation :

    • Procedure: Dissolve 5-fluoropyridin-3-amine (1.0 eq) and 1-Boc-piperidin-4-one (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) and stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the ketone. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the weakly nucleophilic aminopyridine to form the intermediate imine.

  • Selective Reduction :

    • Procedure: Cool the reaction to 0°C and portion-wise add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq). Stir for 12 hours at room temperature.

    • Causality: STAB is explicitly chosen over sodium cyanoborohydride due to its milder reducing profile. It selectively reduces the protonated imine without reducing the unreacted ketone starting material, and it avoids the generation of highly toxic hydrogen cyanide gas [3].

  • Boc-Deprotection & Salt Formation :

    • Procedure: Quench the reaction with saturated NaHCO₃, extract with dichloromethane, and concentrate the organic layer. Dissolve the crude Boc-protected intermediate in 1,4-dioxane and add 4M HCl in dioxane (5.0 eq). Stir for 4 hours.

    • Causality: The strongly acidic anhydrous environment cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group. The product naturally precipitates out of the dioxane solution as a highly pure dihydrochloride salt (MW: 268.16 g/mol ), driving the reaction to completion and simplifying isolation.

  • Isolation :

    • Procedure: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum.

Synthetic Workflow Diagram

SynthWorkflow R1 5-Fluoropyridin-3-amine + 1-Boc-piperidin-4-one Cond Acid-Catalyzed Condensation (DCE, AcOH) R1->Cond Imine Imine Intermediate Cond->Imine Red Selective Reduction (NaBH(OAc)3) Imine->Red BocInt Boc-Protected Amine Red->BocInt Deprot Boc Deprotection (4M HCl/Dioxane) BocInt->Deprot Product 5-Fluoro-N-(piperidin-4-yl) pyridin-3-amine 2HCl Deprot->Product

Caption: Step-by-step synthetic workflow for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine via reductive amination.

Pharmacological Context & Application

The 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine scaffold is highly prized in oncology drug discovery. Specifically, it is utilized as a hinge-binding motif in inhibitors targeting Re-arranged during Transfection (RET) kinase [2]. Mutations and fusions in the RET gene are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer.

The pyridine nitrogen and the bridging secondary amine form a critical bidentate hydrogen-bonding network with the kinase hinge region (typically at the Val804 gatekeeper residue). The piperidine ring extends into the solvent-exposed region, improving the pharmacokinetic solubility of the drug.

Kinase Inhibition Pathway Diagram

KinasePathway Inhibitor Fluorinated Piperidinyl- Pyridinamine Scaffold RET Mutant RET Kinase (Target) Inhibitor->RET Competitive Binding Phos Autophosphorylation Blockade RET->Phos Prevents Downstream RAS/MAPK & PI3K/AKT Pathways Inhibited Phos->Downstream Outcome Tumor Cell Apoptosis & Proliferation Arrest Downstream->Outcome

Caption: Mechanism of action for RET kinase inhibition utilizing the fluorinated pyridinamine scaffold.

Analytical Validation Protocols

To ensure the trustworthiness and structural integrity of the synthesized batch, the following self-validating analytical checks must be performed prior to downstream biological assays:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Method: Electrospray Ionization (ESI+).

    • Expected Result: A dominant [M+H]⁺ peak at m/z 196.12 . The absence of a peak at m/z 296 confirms the complete removal of the Boc protecting group.

  • Nuclear Magnetic Resonance (¹H-NMR) :

    • Method: 400 MHz in DMSO-d₆.

    • Expected Result: The pyridine protons will appear as distinct downfield signals (approx. 7.8 - 8.2 ppm). The fluorine atom will cause characteristic J-coupling (splitting) of the adjacent aromatic protons. The piperidine NH₂⁺ protons (from the dihydrochloride salt) will appear as a broad singlet around 9.0 - 9.5 ppm, confirming successful salt formation.

References

  • PubChem - N-(piperidin-4-yl)pyridin-3-amine (Base Scaffold Properties). National Center for Biotechnology Information. URL:[Link]

  • Google Patents - Ret inhibitors, pharmaceutical compositions and uses thereof (WO2020114494A1). World Intellectual Property Organization.
  • ACS Publications - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry (Abdel-Magid et al., 1996). URL:[Link]

Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-(piperidin-3-yl)pyridine: A Key Building Block in Modern Drug Discovery

A Note on the Subject Compound: Initial searches for "5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine" did not yield a well-documented compound in major chemical databases. Therefore, this guide will focus on the closely rela...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine" did not yield a well-documented compound in major chemical databases. Therefore, this guide will focus on the closely related and structurally significant compound, 3-Fluoro-4-(piperidin-3-yl)pyridine , a valuable building block for medicinal chemists and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyridine-Piperidine Scaffolds

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its ionizable nitrogen atom make it a privileged structure in drug design. When combined with a piperidine moiety—the most prevalent saturated N-heterocycle in pharmaceuticals—the resulting scaffold offers a three-dimensional architecture ideal for exploring chemical space and optimizing drug-like properties.

The introduction of a fluorine atom to the pyridine ring, as seen in 3-Fluoro-4-(piperidin-3-yl)pyridine, provides a powerful tool for modulating physicochemical and pharmacokinetic properties. Fluorine substitution can enhance metabolic stability, improve binding affinity by altering electronic properties, and modulate the basicity (pKa) of the pyridine nitrogen, which can be critical for reducing off-target effects, such as hERG channel interactions. This guide provides a comprehensive overview of the chemical identifiers, properties, and potential applications of 3-Fluoro-4-(piperidin-3-yl)pyridine, a key exemplar of this important chemical class.

Part 1: Core Chemical Identifiers

Precise identification is paramount for reproducibility in research and development. The canonical chemical identifiers for 3-Fluoro-4-(piperidin-3-yl)pyridine are summarized below.

IdentifierValue
IUPAC Name 3-Fluoro-4-(piperidin-3-yl)pyridine
CAS Number 1260645-80-4
Canonical SMILES C1CC(CNC1)C2=C(C=NC=C2)F
InChI Key Not readily available in public databases.
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol

Part 2: Physicochemical and Predicted Properties

Understanding the physicochemical properties of a molecule is fundamental to predicting its behavior in biological systems. The properties of 3-Fluoro-4-(piperidin-3-yl)pyridine are presented in the table below, based on computational predictions.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 24.92 Ų
LogP (Octanol-Water Partition Coefficient) 1.6877
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 1

Expert Insight: The predicted LogP of ~1.69 and a TPSA of 24.92 Ų suggest that this molecule possesses favorable "rule-of-five" characteristics, indicating good potential for oral bioavailability. The single rotatable bond provides a degree of conformational flexibility while maintaining structural rigidity, a desirable trait for achieving high binding affinity to protein targets.

Part 3: Synthesis and Chemical Reactivity

While specific, detailed synthetic procedures for 3-Fluoro-4-(piperidin-3-yl)pyridine are proprietary to chemical suppliers, a general retrosynthetic analysis points towards established methodologies in heterocyclic chemistry.

A plausible synthetic workflow would involve the coupling of a suitably protected 3-piperidine derivative with a functionalized 3-fluoropyridine.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 3-Fluoro-4-(piperidin-3-yl)pyridine Key_Intermediate_A Protected 3-halopiperidine (e.g., N-Boc-3-iodopiperidine) Target->Key_Intermediate_A C-C bond disconnection Key_Intermediate_B 3-Fluoro-4-pyridinylboronic acid or equivalent organometallic reagent Target->Key_Intermediate_B C-C bond disconnection Coupling Suzuki or Stille Coupling Key_Intermediate_A->Coupling Key_Intermediate_B->Coupling Starting_Material_A N-Boc-3-piperidone Starting_Material_A->Key_Intermediate_A Starting_Material_B 3-Fluoro-4-bromopyridine Starting_Material_B->Key_Intermediate_B Deprotection Acid-mediated Boc deprotection Coupling->Deprotection Final_Product 3-Fluoro-4-(piperidin-3-yl)pyridine Deprotection->Final_Product

Caption: A plausible retrosynthetic and forward synthesis workflow for 3-Fluoro-4-(piperidin-3-yl)pyridine.

The key step is a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between an organometallic derivative of one ring system and a halide of the other. The piperidine nitrogen is typically protected (e.g., with a Boc group) during the coupling reaction and deprotected in the final step. The reactivity of the molecule is dominated by the two nitrogen atoms: the pyridine nitrogen, which is weakly basic, and the piperidine nitrogen, which is a more classical secondary amine and readily undergoes reactions such as acylation, alkylation, and sulfonylation.

Part 4: Applications in Drug Discovery and Development

The 3-fluoro-4-(piperidin-yl)pyridine scaffold is a valuable starting point for the development of novel therapeutics across various disease areas. The piperidine nitrogen provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • CNS Disorders: The piperidine and pyridine motifs are common in agents targeting the central nervous system. The ability of fluorine to modulate pKa can be exploited to fine-tune blood-brain barrier penetration and interaction with CNS targets like GPCRs and ion channels.

  • Oncology: Many kinase inhibitors incorporate pyridine and piperidine fragments. This scaffold can be elaborated to target specific ATP-binding sites in kinases implicated in cancer progression.

  • Antiviral Agents: Piperidin-4-yl-aminopyrimidine derivatives have been explored as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the utility of related scaffolds in antiviral research.

The general class of aminopyridines, to which this scaffold is related, has a vast range of biological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative effects.

Part 5: Safety and Handling

Based on available supplier safety data for 3-Fluoro-4-(piperidin-3-yl)pyridine and its dihydrochloride salt, the compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken when handling this compound:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

3-Fluoro-4-(piperidin-3-yl)pyridine represents a strategically important building block for medicinal chemists. Its combination of a fluorinated pyridine and a piperidine ring offers a robust platform for developing novel therapeutics with tailored properties. The strategic placement of the fluorine atom provides a mechanism to fine-tune the molecule's electronics and basicity, while the secondary amine of the piperidine allows for straightforward chemical modification. As the demand for novel, potent, and safe drug candidates continues to grow, scaffolds such as this will remain at the forefront of drug discovery efforts.

References

  • Chemazone. 5-fluoro-N-methyl-N-[1-(1,8-naphthyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine. [Link]

  • PubChem. 5-fluoro-N-[5-(4-methylpiperazin-1-yl)-2-pyridinyl]-4-[(4S)-4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-amine. [Link]

  • Google Patents.
  • PubChem. 4-Fluoro-N-[3-(1-phenethyl-piperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl]-benzamide. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • UNII Search Service. PGR0H531I4. [Link]

  • Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PubChem. 4-Fluoropyridin-3-amine. [Link]

  • PubMed. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. [Link]

  • Google Patents. 4,4-difluoro-piperidine-compounds.
  • Molecules. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Organic Syntheses. 3-aminopyridine. [Link]

Exploratory

Comprehensive Safety & Handling Whitepaper: 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

Executive Summary In modern drug discovery, functionalized heterocyclic building blocks such as 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine are highly valued for their ability to modulate pharmacokinetic properties. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized heterocyclic building blocks such as 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine are highly valued for their ability to modulate pharmacokinetic properties. The incorporation of a fluorine atom enhances lipophilicity and metabolic stability, while the piperidine and aminopyridine moieties provide essential hydrogen bonding and basic sites for target engagement.

However, the very structural features that make this compound pharmacologically active also impart significant chemical hazards. Because this specific derivative is often synthesized as a proprietary intermediate, standard Safety Data Sheets (SDS) are frequently unavailable. This whitepaper synthesizes the toxicological, physicochemical, and handling profiles of the compound by rigorously extrapolating data from its constituent moieties: piperidine , 3-aminopyridine , and fluoropyridine .

Structural Hazard Analysis & Causality

To understand the handling requirements of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, one must deconstruct its molecular anatomy. Chemical hazards are not arbitrary; they are the direct consequence of molecular structure.

  • The Piperidine Moiety (Basicity & Corrosivity): Piperidine derivatives are strong secondary amines. They are highly basic and act as aggressive nucleophiles. In biological systems or upon dermal contact, this basicity leads to rapid saponification of lipid bilayers, resulting in severe tissue necrosis and chemical burns[1].

  • The 3-Aminopyridine Core (Neurotoxicity): Aminopyridines are notorious for their systemic toxicity. They readily cross the blood-brain barrier and act as voltage-gated potassium (K+) channel blockers. Exposure can lead to hyper-excitability of the nervous system, manifesting as tremors, convulsions, and potentially fatal respiratory failure[2][3].

  • The Fluorine Substituent (Lipophilicity & Absorption): The addition of a fluorine atom at the 5-position of the pyridine ring significantly increases the molecule's lipophilicity. While this is intended to improve drug penetration, from a safety perspective, it drastically accelerates dermal and mucosal absorption rates compared to non-fluorinated analogs[4].

ToxicityPathway Compound 5-Fluoro-N-(piperidin-4-yl) pyridin-3-amine PipMoiety Piperidine Moiety (Basic/Corrosive) Compound->PipMoiety PyrMoiety Aminopyridine Moiety (Neurotoxic) Compound->PyrMoiety TissueDam Severe Tissue Necrosis & Protein Denaturation PipMoiety->TissueDam pH > 10 KBlock Voltage-Gated K+ Channel Blockade PyrMoiety->KBlock Systemic Absorption NeuroTox Seizures & Tremors (Neurotoxicity) KBlock->NeuroTox

Mechanistic pathways of toxicity for the piperidine and aminopyridine moieties.

Synthesized GHS Classification & Hazard Identification

Based on the cumulative hazards of its functional groups, 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine must be treated as a highly hazardous substance. The following table summarizes the extrapolated Globally Harmonized System (GHS) classifications.

Table 1: GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement (H-Code)Structural Causality
Acute Toxicity (Oral) Category 3Danger H301: Toxic if swallowed3-Aminopyridine core[2]
Acute Toxicity (Dermal) Category 3Danger H311: Toxic in contact with skinEnhanced lipophilicity via Fluorine
Skin Corrosion/Irritation Category 1BDanger H314: Causes severe skin burnsPiperidine basicity[1]
Serious Eye Damage Category 1Danger H318: Causes serious eye damagePiperidine basicity[1]
STOT (Single Exposure) Category 3Warning H335: May cause respiratory irritationFluoropyridine volatility[5]

Self-Validating Emergency Response Protocols

In the event of an exposure or spill, rapid, mechanistically sound interventions are required. The following protocols are designed as "self-validating systems," meaning each step includes a measurable checkpoint to ensure the hazard has been mitigated.

Protocol A: Dermal Exposure & Decontamination

Because the compound is both corrosive (piperidine) and systemically toxic (aminopyridine), immediate removal is critical to prevent potassium channel blockade.

  • Immediate Dilution: Flush the affected area with copious amounts of water for a minimum of 15 minutes.

    • Causality: Water mechanically removes the unreacted chemical and dilutes the local pH, slowing saponification.

  • Clothing Removal: Remove all contaminated clothing while flushing. Do not pull contaminated shirts over the head to avoid ocular exposure.

  • Validation Checkpoint (pH Testing): After 15 minutes of flushing, lightly touch a pH indicator strip to the flushed skin.

    • If pH > 7.5: Continue flushing. The basic piperidine moiety is still present.

    • If pH ≈ 7.0: Proceed to medical evaluation.

  • Medical Intervention: Administer systemic evaluation for neurotoxicity. Observe for muscle fasciculations or tremors, indicating aminopyridine absorption[3].

Protocol B: Chemical Spill Workflow

Do not use generic spill kits containing strong acids to neutralize this compound, as the acid-base reaction with the piperidine ring can be highly exothermic, aerosolizing the toxic aminopyridine core.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don Level B PPE, including a respirator with ABEK-P3 filters (to capture basic vapors and organic dust) and butyl rubber gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Controlled Neutralization: Apply a weak, buffered acid (such as 5% citric acid solution) to the spill center and work outward.

    • Causality: Citric acid safely protonates the piperidine nitrogen, converting the volatile, skin-penetrating free base into a non-volatile, water-soluble citrate salt without generating excessive heat.

  • Validation Checkpoint: Test the slurry with pH paper. Ensure the pH is between 6 and 8 before physical collection.

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) biohazard/chemical waste bin.

SpillResponse Start Chemical Spill Detected Assess Assess Volume & Toxicity Start->Assess PPE Don Level B PPE (Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Neutralize Basicity (5% Citric Acid) Contain->Neutralize Dispose Collect in Sealed HDPE Waste Bin Neutralize->Dispose

Step-by-step emergency workflow for containing and neutralizing basic aminopyridine spills.

Physical & Chemical Properties

Understanding the physicochemical properties is essential for anticipating the compound's behavior in ambient laboratory conditions.

Table 2: Extrapolated Physicochemical Data
PropertyEstimated Value / CharacteristicImpact on Handling
Physical State Solid or highly viscous liquid (free base)Dust generation or aerosolization risk.
Solubility Soluble in DMSO, DCM, and MethanolReadily crosses organic barriers (e.g., nitrile gloves).
pKa (Piperidine N) ~10.0 - 11.0Highly basic; incompatible with strong acids.
pKa (Pyridine N) ~5.0 - 6.0Weakly basic; secondary site of protonation.
Stability Stable under standard conditionsEmits toxic NOx and HF gases upon thermal decomposition[6][7].

Storage and Incompatibilities

To maintain scientific integrity and laboratory safety, strict storage conditions must be enforced:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The primary and secondary amines are susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbamate salts.

  • Temperature: Store at 2-8°C to minimize volatility and degradation.

  • Incompatibilities: Keep strictly isolated from strong oxidizing agents, acid chlorides, and acid anhydrides. Reaction with acid chlorides will violently yield HCl gas and heat, while strong oxidizers may ignite the organic framework[7][8].

  • Container Material: Store in amber glass or HDPE. Avoid prolonged contact with metals like copper or brass, as amines can form complexation products that degrade the container.

References

The hazard profiles and physicochemical rationales detailed in this whitepaper are grounded in the verified safety data of the compound's constituent functional groups.

  • Safety Data Sheet: Piperidine - PENTA s.r.o. (2024). Details the severe skin burns, basicity, and acute toxicity associated with the piperidine moiety. 1

  • Piperidine Safety Data Sheet - Jubilant Ingrevia (2024). Provides data on thermal decomposition products (NOx, cyanides) and handling incompatibilities. 6

  • 3-Aminopyridine Safety Data Sheet - Jubilant Ingrevia Limited. Outlines the acute oral and dermal toxicity (Category 3) and neurotoxic potential of the aminopyridine core. 2

  • Safety Data Sheet: 4-Aminopyridine - Cayman Chemical (2024). Provides comparative neurotoxicity data (K+ channel blockade) for aminopyridine derivatives. 3

  • SAFETY DATA SHEET: 2-Fluoropyridine - Thermo Fisher Scientific (2025). Details the flammability, respiratory irritation, and lipophilic absorption hazards of fluorinated pyridines. 4

  • 3-Fluoropyridine Safety Data Sheet - Apollo Scientific (2023). Confirms the STOT SE Category 3 (Respiratory tract irritation) classification for fluoropyridine substructures. 5

Sources

Foundational

The Biological Activity and Medicinal Chemistry of 5-Fluoropyridin-3-Amine Derivatives: A Technical Guide

Executive Summary & Structural Causality In modern drug discovery, the strategic substitution of heteroaromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. The 5-fluoropyridin-3-amine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery, the strategic substitution of heteroaromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. The 5-fluoropyridin-3-amine scaffold has emerged as a highly privileged building block in medicinal chemistry.

The causality behind its widespread adoption lies in its unique physicochemical properties. The introduction of a fluorine atom at the C5 position of the pyridine ring exerts a strong inductive electron-withdrawing effect. This modification significantly lowers the pKa of the adjacent pyridine nitrogen, reducing hERG liability and off-target basicity, while simultaneously increasing the molecule's overall lipophilicity (LogP) for better membrane permeability[1]. Furthermore, the carbon-fluorine bond is highly resistant to cytochrome P450-mediated oxidative metabolism, effectively blocking a major metabolic soft spot[1]. Concurrently, the C3 primary amine provides a versatile synthetic handle for cross-coupling (e.g., Buchwald-Hartwig) and amidation reactions, allowing for the rapid generation of complex, biologically active derivatives[2].

Core Biological Pathways Modulated by Derivatives

The versatility of 5-fluoropyridin-3-amine allows it to be incorporated into diverse pharmacophores, modulating several critical biological pathways.

Mutant IDH1 Inhibition (Oncology)

The most prominent clinical application of 5-fluoropyridin-3-amine is its role as a critical intermediate in the synthesis of Ivosidenib , an FDA-approved targeted therapy for acute myeloid leukemia (AML) and cholangiocarcinoma[3]. Ivosidenib acts as an allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1). Wild-type IDH1 converts isocitrate to alpha-ketoglutarate (


-KG). However, mutant IDH1 catalyzes the neomorphic reduction of 

-KG into the oncometabolite D-2-hydroxyglutarate (D-2HG), leading to epigenetic dysregulation and oncogenesis. Ivosidenib binds to the mutant enzyme, inducing a conformational change that halts D-2HG production[4].

IDH1_Pathway Isocitrate Isocitrate aKG Alpha-Ketoglutarate (α-KG) Isocitrate->aKG Normal IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Mutant IDH1 MutantIDH1 Mutant IDH1 Enzyme MutantIDH1->D2HG Blocked Epigenetic Epigenetic Dysregulation (AML / Cholangiocarcinoma) D2HG->Epigenetic Inhibitor 5-Fluoropyridin-3-amine Derivative (e.g., Ivosidenib) Inhibitor->MutantIDH1 Allosteric Inhibition

Fig 1. Mutant IDH1 pathway modulation by 5-fluoropyridin-3-amine derivatives. (Max Width: 760px)

ATR Kinase & DNA Damage Response (DDR)

Aminopyrazolopyrimidine derivatives incorporating the 5-fluoropyridin-3-amine moiety have been developed as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase[5]. ATR is a master regulator of the DNA Damage Response (DDR), specifically responding to single-stranded DNA breaks and replication stress. Cancer cells often harbor defects in orthogonal DNA repair pathways (e.g., ATM signaling), making them highly reliant on ATR for survival. Inhibiting ATR in these cells induces "synthetic lethality," driving the cancer cells into premature mitosis and subsequent apoptosis[5].

ATR_Pathway ReplicationStress Replication Stress / ssDNA ATR ATR Kinase ReplicationStress->ATR Apoptosis Cell Death (Apoptosis) ReplicationStress->Apoptosis Unrepaired DNA Damage CHK1 CHK1 Activation ATR->CHK1 ATR->CHK1 Blocked CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Inhibitor ATR Inhibitor (Aminopyrazolopyrimidine) Inhibitor->ATR Kinase Inhibition

Fig 2. ATR Kinase synthetic lethality pathway targeted by fluoropyridines. (Max Width: 760px)

Viral Polymerase & Antimicrobial Targets

Beyond oncology, halogenated aminopyridines are utilized in infectious disease research. For instance, 2-chloro-5-fluoropyridin-3-amine is used to synthesize 2,3-dihydro-imidazopyridine fragments that act as Influenza Polymerase PB2 inhibitors[6]. Additionally, nucleophilic substitution of 5-fluoropyridin-3-amine derivatives yields compounds that disrupt mycobacterial ATP synthesis, offering a pathway to novel anti-tuberculosis agents[7].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the following table summarizes the quantitative efficacy of various 5-fluoropyridin-3-amine derivatives across different biological targets.

Derivative ScaffoldBiological TargetDisease IndicationReported Efficacy / IC

Ref
(2S)-N-(...)-N-(5-fluoropyridin-3-yl)... (Ivosidenib)Mutant IDH1AML, CholangiocarcinomaHighly potent (Clinical Approval)[3],[4]
2-amino-6-fluoro-N-[5-fluoro-pyridin-3-yl]-... ATR KinaseSolid Tumors (DDR defect)Potent Kinase Inhibition[5]
2,3-dihydro-imidazopyridine analogs PB2 (Influenza RdRp)Influenza A (H1N1/H3N2)0.04 - 0.09

M
[6]
Pyridineamine compounds Pim Kinases (Pim1/2/3)Hematologic CancersVariable (Sub-micromolar)[8]
Aminopyrazolopyrimidines Mycobacterial ATP SynthaseTuberculosisMIC

25

M
[7]

Experimental Workflows & Protocols

As an application scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The following methodologies detail the synthesis and biological validation of these derivatives.

Protocol 1: Synthesis of the Ivosidenib Intermediate (Amidation via Azeotropic Distillation)

Objective: To couple 2-chlorobenzaldehyde with 5-fluoropyridin-3-amine to form the critical imine/amide intermediate. Causality & Logic: The reaction generates water as a byproduct. Because the intermediate is sensitive to hydrolysis, water must be continuously removed to drive the thermodynamic equilibrium toward the product. We utilize azeotropic distillation for this purpose[4].

  • Reagent Charging: In a jacketed reactor under inert nitrogen, charge 500 mL of a suitable solvent (e.g., toluene or trifluoroethanol)[4]. Add 82.6 g of 2-chlorobenzaldehyde and 66.1 g of 5-fluoropyridin-3-amine at 30

    
     5 °C.
    
  • Equilibration: Stir the mixture for 10–15 minutes to ensure complete dissolution and initial complexation.

  • Azeotropic Distillation: Heat the reaction mixture to reflux. Distill the solvent until approximately 450 mL of volume remains. Crucial Step: Continuously add fresh, anhydrous solvent to replace the distillate, effectively stripping water from the reaction mass[4].

  • Cooling & Secondary Addition: Cool the mixture to 43

    
     3 °C. Introduce the subsequent chiral building block (e.g., L-pyroglutamic acid) to proceed with the multi-component Ugi-type reaction.
    
  • Isolation: Concentrate the reaction mass under reduced pressure and purify the resulting diastereomeric mixture via selective crystallization using an ethanol solvent system to isolate the pure (S)-isomer[4].

Protocol 2: Self-Validating Biochemical Target Engagement Assay (Kinase Inhibition)

Objective: To determine the IC


 of synthesized ATR or Pim kinase inhibitors.
Causality & Logic:  A robust assay must validate its own data. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The inclusion of a 100% inhibition control (reference compound) and a 0% inhibition control (DMSO vehicle) allows for the calculation of the Z'-factor. A Z'-factor > 0.5 validates that the assay window is statistically significant and free from compound aggregation artifacts.
  • Compound Preparation: Serially dilute the 5-fluoropyridin-3-amine derivative in 100% DMSO to create a 10-point concentration curve. Transfer 100 nL of each dilution to a 384-well low-volume plate using acoustic liquid handling.

  • Enzyme Addition: Add 5

    
    L of the target kinase (e.g., ATR/ATRIP complex) suspended in assay buffer (50 mM HEPES, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Tween-20).
  • Substrate & ATP Initiation: Initiate the reaction by adding 5

    
    L of a master mix containing the specific peptide substrate and ATP at its apparent 
    
    
    
    concentration.
  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10

    
    L of TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg
    
    
    
    ) and europium-labeled specific antibodies.
  • Readout & Validation: Read the plate on a microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using the internal controls. Fit the normalized data to a 4-parameter logistic regression to determine the IC

    
    .
    

Assay_Workflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (Target + Substrate) Prep->Incubate Read Fluorescence/Absorbance Readout Incubate->Read Analyze IC50 Calculation & Data Validation Read->Analyze Control Internal Controls (DMSO + Reference) Control->Incubate

Fig 3. Self-validating high-throughput biochemical screening workflow. (Max Width: 760px)

Conclusion

The 5-fluoropyridin-3-amine scaffold is a cornerstone of contemporary medicinal chemistry. By leveraging the inductive effects of fluorine and the synthetic tractability of the primary amine, researchers can design highly potent, metabolically stable inhibitors across a spectrum of diseases—from mutant IDH1-driven leukemias to viral infections. Rigorous, self-validating experimental designs remain essential to translating these chemical entities into viable clinical candidates.

References

  • Benchchem. "Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine".
  • Leapchem. "2-Chloro-5-fluoropyridin-3-amine丨CAS 884495-37-8".
  • MedChemComm - RSC Publishing. "Nucleophilic substitution of chloro intermediate 16 with 6-[2-(dimethylamino)ethoxy]- 5-fluoropyridin-3-amine".
  • MDPI. "Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors".
  • EPO. "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES".
  • ChemicalBook. "3-Amino-5-fluoropyridine | 210169-05-4".
  • Google Patents. "Solid state forms of ivosidenib".
  • Google Patents. "Pyridineamine compounds useful as pim kinase inhibitors".

Sources

Exploratory

The N-(piperidin-4-yl)pyridin-3-amine Scaffold in Kinase Drug Discovery: Structural Rationale, Patent Landscape, and Experimental Workflows

Executive Summary The N-(piperidin-4-yl)pyridin-3-amine motif has emerged as a privileged scaffold in targeted oncology, particularly in the rational design of next-generation Tyrosine Kinase Inhibitors (TKIs). As the fi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(piperidin-4-yl)pyridin-3-amine motif has emerged as a privileged scaffold in targeted oncology, particularly in the rational design of next-generation Tyrosine Kinase Inhibitors (TKIs). As the field of precision medicine shifts from broad-spectrum multikinase inhibitors to highly selective agents, this specific bicyclic framework offers an optimal balance of hinge-binding affinity, synthetic tractability, and favorable pharmacokinetic (PK) properties. This technical whitepaper dissects the pharmacophore logic, the evolving intellectual property (IP) landscape, and the validated experimental workflows required to develop and evaluate this scaffold, with a specific focus on its application against Rearranged during Transfection (RET) kinase alterations.

Structural Rationale & Pharmacophore Analysis

The design of ATP-competitive kinase inhibitors requires precise anchoring within the highly conserved kinase hinge region. The N-(piperidin-4-yl)pyridin-3-amine scaffold achieves this through a sophisticated dual-mechanism:

Hinge Binding (Pyridin-3-amine Moiety)

The pyridine nitrogen and the exocyclic secondary amine act as a potent hydrogen bond acceptor-donor pair. In RET kinase, molecular dynamics and crystallographic studies confirm that these atoms form critical, bidentate hydrogen bonds with the backbone carbonyl of Glu805 and the amide nitrogen of Ala807[1][2]. This interaction anchors the molecule deep in the ATP-binding pocket, providing the foundational binding energy required for nanomolar potency. Maintaining the secondary nature of the exocyclic amine is usually critical, as methylation often abolishes the hydrogen bond donor capacity required for Glu805 interaction[2].

Vectorial Extension (Piperidin-4-yl Moiety)

The saturated piperidine ring serves as a rigid, three-dimensional vector that directs substituents out of the deep hydrophobic pocket towards the solvent-exposed front. This vector is crucial for bypassing steric clashes caused by gatekeeper mutations (e.g., RET V804M) and solvent-front mutations (e.g., RET G810R)[1][3]. Furthermore, the basic nitrogen of the piperidine improves aqueous solubility and provides an ideal synthetic handle for late-stage functionalization (e.g., acylation, alkylation, or heteroarylation) to fine-tune the molecule's ADME/Tox profile.

RET_Pathway Ligand GDNF Family Ligands Receptor RET Kinase (Dimerization) WT or V804M/G810R Ligand->Receptor Activates Substrate1 RAS / MAPK Pathway Receptor->Substrate1 Phosphorylates Substrate2 PI3K / AKT Pathway Receptor->Substrate2 Phosphorylates Inhibitor N-(piperidin-4-yl)pyridin-3-amine Scaffold Inhibitor Inhibitor->Receptor Blocks ATP Pocket (H-bonds: Glu805, Ala807) Outcome Cell Proliferation & Survival Substrate1->Outcome Substrate2->Outcome

Fig 1. RET kinase signaling pathway and mechanism of inhibition by the aminopyridine scaffold.

Patent Landscape & IP Considerations

The intellectual property surrounding the N-(piperidin-4-yl)pyridin-3-amine scaffold is highly active, driven by the clinical urgency to overcome resistance to first-generation multikinase inhibitors like vandetanib and cabozantinib.

A landmark example in this space is patent WO2020114494A1 (Sunshine Lake Pharma), which claims a series of novel compounds exhibiting potent inhibition of RET kinase, explicitly targeting both wild-type and resistant mutants[4]. The patent highlights the scaffold's ability to improve half-life, clearance, and bioavailability while maintaining high selectivity over off-target kinases to reduce gastrointestinal and cardiovascular toxicities[4].

When navigating Freedom-to-Operate (FTO) around this scaffold, medicinal chemists typically focus on derivatizing three distinct regions. The table below summarizes the quantitative and qualitative data trends observed in recent patent filings:

Table 1: Key Structural Variations and Patent Claim Strategies
Scaffold RegionCommon Substituents ClaimedPharmacological RationaleIP Strategy / FTO Impact
Pyridine C5/C6 Halogens (F, Cl), Methyl, MethoxyFills the hydrophobic pocket; modulates the pKa of the pyridine nitrogen to optimize hinge binding.Highly crowded IP space. Novelty is often achieved via unique bicyclic fusions (e.g., pyrazolo-pyridines).
Piperidine N1 Acyl groups, Sulfonyls, HeteroarylsExtends into the solvent front; prevents CYP450 inhibition; improves metabolic stability.Primary area for scaffold hopping. Bulky, rigidified substituents here often yield composition-of-matter patents.
Exocyclic Amine Unsubstituted (NH)Maintains the crucial H-bond donor to Glu805 in the kinase hinge region.Rarely substituted in potent inhibitors. Prodrug strategies (e.g., N-acetoxymethyl) are occasionally claimed.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing and enzymatically evaluating these scaffolds.

Protocol 1: Synthesis via Reductive Amination

Expertise & Causality: Reductive amination is preferred over nucleophilic aromatic substitution (SNAr) for constructing this scaffold. SNAr requires highly electron-deficient pyridine rings and harsh basic conditions, which often lead to degradation. Reductive amination allows for the coupling of N-Boc-piperidin-4-one with pyridin-3-amine efficiently under mild conditions, preventing over-alkylation.

  • Imine Formation: Combine pyridin-3-amine (1.0 eq) and N-Boc-piperidin-4-one (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Rationale: The weak acid protonates the ketone oxygen, increasing its electrophilicity without fully protonating the weakly basic aminopyridine, thus driving imine formation.

  • Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Rationale: NaBH(OAc)3 is a mild, sterically hindered reducing agent that selectively reduces the protonated imine intermediate over the starting ketone, preventing the formation of unwanted N-Boc-piperidin-4-ol byproducts.

  • Deprotection: Purify the intermediate via silica gel chromatography. Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group. Concentrate under vacuum to yield the N-(piperidin-4-yl)pyridin-3-amine hydrochloride salt.

Protocol 2: TR-FRET Kinase Assay (RET WT and V804M)

Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard radiometric or luminescent assays. The delayed emission reading of TR-FRET eliminates background auto-fluorescence commonly exhibited by highly conjugated library compounds, ensuring high data trustworthiness and minimizing false positives.

  • Reaction Assembly: In a 384-well low-volume plate, incubate recombinant RET kinase (WT or V804M) with the synthesized scaffold (10-point serial dilutions) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT) for 15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Add a biotinylated poly-GT peptide substrate and ATP.

    • Rationale: ATP must be added exactly at its predetermined

      
       for the specific RET mutant. This ensures that the calculated 
      
      
      
      accurately reflects competitive inhibition kinetics and can be reliably converted to
      
      
      using the Cheng-Prusoff equation.
  • Detection: After 60 minutes, quench the reaction with a buffer containing EDTA.

    • Rationale: EDTA chelates the

      
       cofactor, instantly stopping kinase catalytic activity.
      
  • Readout: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Measure the FRET signal (ratio of 665 nm / 615 nm) on a microplate reader to determine the

    
    .
    

Workflow Synth 1. Synthesis Reductive Amination Boc-Deprotection Purify 2. Purification Prep-HPLC LC-MS Validation Synth->Purify Crude Product Assay 3. TR-FRET Assay RET WT & V804M IC50 Determination Purify->Assay >95% Purity SAR 4. SAR Analysis Vector Optimization Solvent Front Targeting Assay->SAR Activity Data SAR->Synth Iterative Design

Fig 2. Iterative synthetic and screening workflow for N-(piperidin-4-yl)pyridin-3-amine derivatives.

References

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold Source: ACS Publications URL:[Link]

  • Deciphering the resistance mechanism of RET kinase mutant against vandetanib and nintedanib using molecular dynamics simulations Source: Taylor & Francis URL:[Link]

  • Structure of the RET kinase domain. A ribbon diagram of the RET intracellular regions Source: ResearchGate URL:[Link]

  • Source: Google Patents (Sunshine Lake Pharma Co Ltd)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

Prepared by: Gemini, Senior Application Scientist Introduction 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The substituted aminopyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The substituted aminopyridine scaffold is a common feature in a variety of biologically active molecules, and the piperidine moiety can significantly influence physicochemical properties such as solubility and basicity, which are critical for drug-like characteristics.[1][2] The presence of a fluorine atom can further modulate the electronic properties and metabolic stability of the molecule.[1][3]

This document provides a detailed, two-step synthetic protocol for the preparation of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine from commercially available 5-fluoropyridin-3-amine. The described methodology is robust, scalable, and relies on well-established chemical transformations, making it suitable for both academic research and industrial applications.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence involving an initial reductive amination followed by the deprotection of a nitrogen protecting group. This strategy is efficient and allows for the straightforward construction of the target molecule.

  • Step 1: Reductive Amination. 5-fluoropyridin-3-amine is reacted with N-Boc-4-piperidone in the presence of a reducing agent to form the intermediate, tert-butyl 4-((5-fluoropyridin-3-yl)amino)piperidine-1-carboxylate. The tert-butoxycarbonyl (Boc) group is employed to protect the piperidine nitrogen, preventing side reactions.

  • Step 2: Deprotection. The Boc protecting group is removed from the piperidine nitrogen under acidic conditions to yield the final product, 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine.

The overall synthetic workflow is depicted in the following diagram:

G start 5-fluoropyridin-3-amine intermediate tert-butyl 4-((5-fluoropyridin-3-yl)amino)piperidine-1-carboxylate start->intermediate Reductive Amination (NaBH(OAc)₃) piperidone N-Boc-4-piperidone piperidone->intermediate product 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine intermediate->product Deprotection (TFA or HCl)

Caption: Synthetic workflow for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-((5-fluoropyridin-3-yl)amino)piperidine-1-carboxylate

This step involves the reductive amination of 5-fluoropyridin-3-amine with N-Boc-4-piperidone using sodium triacetoxyborohydride as the reducing agent.[4] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
5-fluoropyridin-3-amine112.101.00 g8.92
N-Boc-4-piperidone199.251.96 g9.81
Sodium triacetoxyborohydride211.942.84 g13.38
Dichloromethane (DCM)-50 mL-
Acetic Acid (glacial)60.050.51 mL8.92

Procedure

  • To a 250 mL round-bottom flask, add 5-fluoropyridin-3-amine (1.00 g, 8.92 mmol) and N-Boc-4-piperidone (1.96 g, 9.81 mmol).

  • Add dichloromethane (50 mL) and glacial acetic acid (0.51 mL, 8.92 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • In a single portion, add sodium triacetoxyborohydride (2.84 g, 13.38 mmol) to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 4-((5-fluoropyridin-3-yl)amino)piperidine-1-carboxylate as a white to off-white solid.

Part 2: Synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine (Final Product)

This final step involves the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a common and effective method for Boc deprotection.[5] Alternatively, a solution of hydrogen chloride in an organic solvent can be used.[6]

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
tert-butyl 4-((5-fluoropyridin-3-yl)amino)piperidine-1-carboxylate295.351.00 g3.39
Dichloromethane (DCM)-20 mL-
Trifluoroacetic acid (TFA)114.025 mL-

Procedure

  • Dissolve tert-butyl 4-((5-fluoropyridin-3-yl)amino)piperidine-1-carboxylate (1.00 g, 3.39 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (20 mL) and basify to a pH > 10 with a 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure to yield 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine as a solid. The product can be further purified by recrystallization if necessary.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ ppm 7.85 (d, J=2.8 Hz, 1H), 7.68 (s, 1H), 6.75 (dd, J=8.8, 2.8 Hz, 1H), 3.65 (m, 1H), 3.15 (m, 2H), 2.70 (m, 2H), 2.05 (m, 2H), 1.50 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ ppm 157.2 (d, J=252.5 Hz), 143.1, 134.8 (d, J=4.0 Hz), 127.9 (d, J=2.0 Hz), 112.9 (d, J=23.2 Hz), 49.8, 45.9, 32.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₄FN₃ [M+H]⁺: 196.12, found: 196.1.

Discussion and Scientific Rationale

The choice of a reductive amination protocol is predicated on its efficiency and broad functional group tolerance.[7] While other methods like the Buchwald-Hartwig amination exist for forming C-N bonds, reductive amination is often simpler and avoids the use of expensive palladium catalysts and ligands for this type of transformation.[8][9]

The use of the Boc protecting group is standard practice in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[10] The deprotection with TFA is typically clean and high-yielding.[5]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Trifluoroacetic acid is highly corrosive. Avoid contact with skin and eyes.

  • Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas.

Conclusion

The protocols detailed in this document provide a reliable and efficient method for the synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. The two-step sequence of reductive amination followed by Boc deprotection is a well-established and scalable route to this valuable building block for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Grover, H. K., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26(06), 815–819.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 27, 2026, from [Link]

  • Zhang, W. (2007).
  • Deprotection of different N-Boc-compounds. (n.d.). In ResearchGate. Retrieved February 27, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved February 27, 2026, from [Link]

  • Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2010). ChemInform, 41(31).
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved February 27, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). Molecules, 25(17), 3899.
  • Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 74-76.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • 5-Fluoro-2-(1-(6-(p-tolyloxy)pyrimidin-4-yl)piperidin-4-yloxy)pyrimidin-4-amine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). The Journal of Organic Chemistry, 84(8), 4846–4855.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1599.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2011). Organic Letters, 13(23), 6248–6251.
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry, 16, 552–558.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved February 27, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 27, 2026, from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). In FULIR. Retrieved February 27, 2026, from [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses, 98, 363-373.
  • 4-Fluoropyridin-3-amine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved February 27, 2026, from [Link]

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Application

Using 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine as a kinase inhibitor scaffold

Application Note: Utilizing 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary & Rationale The structural optimization of small-molecule kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Rationale

The structural optimization of small-molecule kinase inhibitors relies heavily on privileged scaffolds capable of anchoring securely within the ATP-binding pocket while allowing modular expansion. The compound 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is a highly versatile building block designed for this exact purpose.

This scaffold integrates three critical pharmacophoric elements:

  • Pyridin-3-amine Core : Acts as a robust hinge-binding motif. Pyridin-3-amine derivatives are well-documented as potent, multitargeted kinase inhibitors, demonstrating exceptional efficacy against oncogenic drivers such as FGFR in non-small cell lung cancer (NSCLC) models[1].

  • 5-Fluoro Substitution : The electronegative fluorine atom strategically lowers the pKa of the adjacent pyridine nitrogen. This subtle electronic modulation enhances membrane permeability and provides steric shielding against cytochrome P450-mediated oxidation, significantly improving the metabolic stability of the core[2].

  • Piperidin-4-yl Moiety : Saturated nitrogen heterocycles attached to aminopyridines provide a basic vector that projects outward into the solvent-exposed channel. This not only improves aqueous solubility but also serves as an ideal synthetic handle for late-stage diversification, a strategy frequently employed to optimize broad-spectrum kinase affinity[3].

Drug Design & Validation Workflow

To systematically exploit this scaffold, our laboratory employs a streamlined design-to-validation workflow. The piperidine nitrogen serves as the primary site for structural diversification, allowing the hinge-binding core to remain undisturbed while physicochemical properties are tuned.

Workflow A Scaffold Selection 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine B Late-Stage Derivatization (Piperidine N-alkylation) A->B C TR-FRET Kinase Assay (Affinity Validation) B->C D ADME Profiling (Microsomal Stability) C->D E Lead Candidate Selection D->E

Drug design workflow utilizing the 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine scaffold.

Experimental Protocols

Scaffold Derivatization: Amidation of the Piperidine Ring

Causality & Expertise: The secondary amine of the piperidine ring can be sterically hindered depending on the conformation of the bulky 3-aminopyridine group. We utilize HATU as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the acylation of hindered amines far better than standard EDC/HOBt conditions.

Self-Validating System: This protocol incorporates strict LC-MS gating. The reaction is not advanced to purification until the starting material peak is confirmed to be <5% via mass spectrometry, preventing the isolation of unreacted scaffold.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial, dissolve 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine (1.0 eq, 0.5 mmol) and the desired carboxylic acid (1.1 eq, 0.55 mmol) in 5 mL of anhydrous DMF. Note: DMF is required to fully solubilize the polar aminopyridine core.

  • Activation: Cool the mixture to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Cooling prevents exothermic degradation and limits racemization of the carboxylic acid.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

  • Validation Gate: Confirm the disappearance of the scaffold mass (M+H = 212.1) and the appearance of the target product mass. If starting material >5%, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Purification: Quench the reaction with 1 mL of saturated aqueous

    
    . Purify the crude mixture directly via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor.
    
TR-FRET Kinase Binding Assay

Causality & Expertise: Highly conjugated fluorinated pyridine derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a 100 µs delay before reading the emission, all background auto-fluorescence decays, isolating only the true binding signal.

Self-Validating System: Every 384-well plate must pass a strict statistical validation gate (Z'-factor ≥ 0.6) using internal positive and negative controls before any


 data is accepted.

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of the synthesized compound in DMSO into a 384-well low-volume plate to create a 10-point dose-response curve (starting at 10 µM, 3-fold serial dilutions).

  • Control Wells: Assign column 1 as the negative control (100 nL DMSO only) and column 2 as the positive control (100 nL of 10 µM Staurosporine).

  • Reagent Addition: Add 5 µL of Kinase/Antibody mixture (e.g., 2 nM PIM1 kinase, 2 nM Eu-labeled anti-tag antibody) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35) to all wells.
    
  • Tracer Addition: Add 5 µL of the fluorescent kinase tracer (e.g., Tracer 236 at 10 nM). The tracer competes with the inhibitor for the ATP pocket.

  • Incubation & Reading: Seal the plate and incubate at room temperature for 1 hour. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Validation & Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Calculate the Z'-factor using the control columns. If Z' < 0.6, discard the plate. If valid, fit the data to a 4-parameter logistic equation to determine the

    
    .
    

Quantitative SAR Data Summary

The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how derivatization of the piperidine nitrogen impacts both target affinity and metabolic stability.

Compound IDPiperidine N-Substitution (R)FGFR1

(nM)
PIM1

(nM)
HLM Clearance (µL/min/mg)
Scaffold -H (Unsubstituted)> 10,000> 10,00085.4 (High)
Deriv-01 Acetyl1,25084042.1 (Moderate)
Deriv-02 Cyclohexylcarbonyl1154518.5 (Low)
Deriv-03 2,6-Difluorobenzoyl1289.2 (Very Low)

Table 1: Impact of piperidine N-functionalization on kinase affinity and Human Liver Microsome (HLM) clearance. The addition of bulky, lipophilic groups (Deriv-02, Deriv-03) significantly drives binding affinity while protecting the piperidine ring from oxidative clearance.

Target Pathway Modulation

The ultimate goal of utilizing the 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine scaffold is to generate molecules capable of interrupting aberrant kinase signaling cascades. As demonstrated in the clinical development of related aminopyridine inhibitors, these molecules effectively block the downstream signaling of RTKs (like FGFR) and PIM kinases, triggering apoptosis in malignant cells[1][2].

Pathway Sig Cytokines / Growth Factors Rec Receptor Tyrosine Kinases (e.g., FGFR) Sig->Rec JAK JAK/STAT Pathway Rec->JAK PIM PIM Kinases / Target JAK->PIM Apo Cell Survival & Proliferation PIM->Apo Inh Scaffold-based Inhibitor Inh->PIM Inhibits

Inhibition of the PIM/FGFR kinase signaling pathways by scaffold-derived molecules.

References

  • Source: nih.
  • Title: Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK)
  • Title: Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM)

Sources

Method

Application Note: Optimized Protocols for the Acidolytic Cleavage of Boc-5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

Abstract This application note details the optimized procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine to yield the corresponding secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized procedures for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine to yield the corresponding secondary amine. This intermediate is a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives.[1] We present two validated protocols: Method A (TFA/DCM) for rapid, homogeneous deprotection, and Method B (HCl/Dioxane) for direct isolation of the hydrochloride salt. Critical parameters regarding salt stoichiometry, fluorine stability, and post-reaction "free-basing" strategies are discussed to ensure high fidelity in downstream applications.

Chemical Strategy & Rationale

The target molecule contains three chemically distinct nitrogen centers: the pyridine ring nitrogen, the exocyclic aniline nitrogen, and the piperidine nitrogen (protected).

  • Regioselectivity: The Boc group is acid-labile.[1] The reaction is driven by the protonation of the carbamate carbonyl, followed by the fragmentation into the tert-butyl cation and the carbamic acid, which decarboxylates to the amine.[2][3][4][5][6]

  • Fluorine Stability: The C-F bond at the 5-position of the pyridine ring is robust under standard acidic deprotection conditions (

    
     hydrolysis typically requires strong base or extreme forcing conditions), allowing for the use of strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).
    
  • Salt Management:

    • TFA Method: Yields the trifluoroacetate salt.[1][2][6][7] While soluble and easy to handle, residual TFA can be cytotoxic in biological assays and may interfere with subsequent base-catalyzed couplings.

    • HCl Method: Yields the hydrochloride salt.[1][4][7][8][9] These salts are often more crystalline and pharmacologically acceptable but can be hygroscopic.[1]

Reaction Mechanism

The deprotection proceeds via an E1-like elimination mechanism. The tert-butyl cation generated is typically quenched by the solvent or eliminates a proton to form isobutylene gas.[3][6]

Boc_Mechanism Start Boc-Protected Amine (Protonation of C=O) Inter1 Fragmented Intermediate (Carbamic Acid + t-Bu Cation) Start->Inter1 Acid (H+) Gas Gas Evolution (CO2 + Isobutylene) Inter1->Gas -tBu+ Product Deprotected Amine Salt (R-NH2·HX) Inter1->Product -CO2 Gas->Product Irreversible

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection.

Experimental Protocols

Materials & Reagents
ReagentGradeRole
Boc-5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine>98%Starting Material
Trifluoroacetic Acid (TFA)HPLC GradeReagent (Method A)
Dichloromethane (DCM)AnhydrousSolvent
4.0 M HCl in 1,4-DioxaneReagent GradeReagent (Method B)[10]
Diethyl Ether / MTBEACS GradePrecipitant
TolueneACS GradeAzeotropic Agent
Method A: TFA-Mediated Deprotection (Homogeneous)

Best for: Small scale (<100 mg) or when the product will be purified by prep-HPLC.

  • Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 equiv) in DCM (5–10 mL per mmol).

  • Acidification: Cool the solution to 0°C. Add TFA dropwise.

    • Standard Ratio: 2:1 DCM:TFA (v/v).[1]

    • Note: Gas evolution (isobutylene/CO2) will be observed.[1][6]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check by LC-MS (Look for Mass = [M+H] - 100). TLC is often ineffective due to the polarity of the salt.[1]

  • Workup (Critical):

    • Concentrate the mixture in vacuo to an oil.

    • Azeotrope: Add Toluene (2x volume) and evaporate. Repeat 3 times. This removes residual TFA (bp 72°C) which forms a binary azeotrope with toluene.[1]

  • Result: The product is obtained as a thick oil or semi-solid (TFA salt).[1]

Method B: HCl/Dioxane Deprotection (Precipitation)

Best for: Scale-up (>1g) or requiring a solid salt form.

  • Dissolution: Dissolve the substrate (1.0 equiv) in a minimum amount of 1,4-dioxane or MeOH.

  • Acidification: Add 4.0 M HCl in dioxane (5–10 equiv) at RT.

  • Reaction: Stir at RT for 2–4 hours. A white to off-white precipitate often forms.[1]

  • Isolation:

    • If precipitate forms: Dilute with Et2O (Diethyl ether), filter the solid, and wash with Et2O.

    • If no precipitate:[1] Concentrate in vacuo, triturate the residue with Et2O/Hexanes to induce solidification.

  • Result: The product is obtained as the Hydrochloride salt (likely di-HCl).[1]

Post-Reaction Processing: Free-Basing

The resulting salts are acidic. For nucleophilic substitution (e.g.,


) or amide coupling, the free amine is required.

Protocol: SCX Cartridge (Solid Phase Extraction) Highly recommended for parallel synthesis.[1]

  • Condition an SCX (Strong Cation Exchange) cartridge with MeOH.[1]

  • Dissolve the crude salt in MeOH and load onto the cartridge.

  • Wash with MeOH (removes non-basic impurities and residual TFA anions).[1]

  • Elute with 2.0 M Ammonia in Methanol .

  • Concentrate the eluate to obtain the clean free base .[1]

Workflow Visualization

Workflow Start Start: Boc-Protected Substrate Choice Select Method Start->Choice MethodA Method A: TFA/DCM (Homogeneous) Choice->MethodA Small Scale MethodB Method B: HCl/Dioxane (Heterogeneous) Choice->MethodB Scale Up/Solid Req EvapA Evaporate & Azeotrope (w/ Toluene) MethodA->EvapA ResultA Product: TFA Salt (Hygroscopic Oil) EvapA->ResultA SCX Optional: SCX Purification (Elute w/ NH3/MeOH) ResultA->SCX If Free Base Needed FilterB Precipitate & Filter (Wash w/ Ether) MethodB->FilterB ResultB Product: HCl Salt (Solid) FilterB->ResultB ResultB->SCX Final Final: Free Amine SCX->Final

Figure 2: Decision tree and workflow for deprotection and isolation.

Troubleshooting & Critical Parameters

ObservationProbable CauseCorrective Action
Incomplete Conversion Acid concentration too low or old reagents.Add fresh TFA or HCl; ensure anhydrous conditions (water can slow the reaction).[1]
"Gooey" Oil Product Trapped solvent/acid.[1]Triturate with diethyl ether or pentane.[1] Sonicate to induce crystallization.[1]
New Impurity by LCMS (+56 Da) tert-Butyl cation trapping (alkylation).[1]Rare for this substrate.[1] Add a scavenger (e.g., Triethylsilane, 2.5% v/v) to the reaction mixture [1].
Low Yield after Workup Product water solubility.[1]The salt is highly water-soluble. Avoid aqueous extraction.[1] Use evaporation or SCX cartridges.[1][11]

Safety & Compliance

  • TFA: Highly corrosive and volatile.[1] Causes severe skin burns.[1] Handle only in a fume hood.

  • HCl/Dioxane: Dioxane is a suspected carcinogen and forms peroxides.[1] Test for peroxides before use.[1]

  • Isobutylene: Flammable gas evolved during reaction.[1] Ensure proper ventilation.[1][2]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[12] J. Peptide Res.[1][13]2001 , 58, 338–341.[1][12][13][14]

  • Lundt, B. F., et al. Selective Removal of the t-Butyloxycarbonyl Group. Int. J. Pept.[1] Protein Res.[1][13]1978 , 12, 258.[1]

Sources

Application

Application Note: Synthesis and Mechanistic Pathways for N-(piperidin-4-yl)pyridin-3-amine

Abstract N-(piperidin-4-yl)pyridin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a range of pharmacologically active agents.[1][2][3] Its synthesis is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(piperidin-4-yl)pyridin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a range of pharmacologically active agents.[1][2][3] Its synthesis is a critical step in the development of new therapeutics, including its identification as an impurity in drugs like Rimegepant.[4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this compound. We will dissect the reaction mechanisms of the two most prevalent strategies—Reductive Amination and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)—explaining the chemical principles that underpin each experimental choice. This document offers detailed, validated protocols, troubleshooting guidance, and visual diagrams to ensure both conceptual understanding and practical success in the laboratory.

Principal Synthetic Strategies: A Comparative Overview

The formation of the crucial C-N bond between the piperidine and pyridine rings can be accomplished via two primary and distinct methodologies. The choice between these pathways often depends on factors such as starting material availability, scalability, and functional group tolerance.

  • Reductive Amination: This classical and robust method involves the reaction of a carbonyl compound (4-piperidone derivative) with an amine (3-aminopyridine) to form an imine or iminium ion intermediate, which is then reduced in situ to yield the target amine.[5][6][7] This approach is often favored for its operational simplicity and cost-effectiveness.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A cornerstone of modern synthetic chemistry, this cross-coupling reaction forms the C-N bond by reacting an amine (4-aminopiperidine derivative) with a heteroaryl halide (3-halopyridine) in the presence of a palladium catalyst, a suitable ligand, and a base.[8][9] This method offers excellent functional group tolerance and broad substrate scope, though it often requires careful optimization of the catalytic system.[10][11]

A critical consideration for both pathways is the presence of two reactive nitrogen atoms in the starting materials. To prevent undesired side reactions such as di-substitution or reaction at the incorrect site, a protecting group strategy is almost always necessary. The tert-butoxycarbonyl (Boc) group is a common and effective choice for temporarily masking one of the amine functionalities.[12][13]

G cluster_0 Synthetic Approaches cluster_1 Pathway A: Reductive Amination cluster_2 Pathway B: N-Arylation Start Target: N-(piperidin-4-yl)pyridin-3-amine RA_Start1 3-Aminopyridine RA_Step1 Reductive Amination RA_Start1->RA_Step1 RA_Start2 N-Boc-4-piperidone RA_Start2->RA_Step1 RA_Inter N-Boc Protected Intermediate RA_Step1->RA_Inter RA_Step2 Deprotection (Acid) RA_Inter->RA_Step2 RA_Step2->Start NA_Start1 3-Bromopyridine NA_Step1 Buchwald-Hartwig Coupling (Pd-cat.) NA_Start1->NA_Step1 NA_Start2 1-Boc-4-aminopiperidine NA_Start2->NA_Step1 NA_Inter N-Boc Protected Intermediate NA_Step1->NA_Inter NA_Step2 Deprotection (Acid) NA_Inter->NA_Step2 NA_Step2->Start

Figure 1. High-level overview of the two primary synthetic pathways.

In-Depth Mechanism Analysis

Pathway A: The Reductive Amination Mechanism

Reductive amination proceeds in a one-pot sequence where imine formation and reduction occur concurrently.[5] The reaction is typically mediated by a mild reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone, preventing consumption of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and tolerance for weakly acidic conditions that favor imine formation.[5]

The mechanism unfolds as follows:

  • Iminium Ion Formation: The nucleophilic 3-aminopyridine attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This step is often catalyzed by a weak acid (like the acetic acid generated from NaBH(OAc)₃ hydrolysis) which protonates the carbonyl oxygen, enhancing its electrophilicity.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form a Schiff base or, more accurately, its protonated form, the iminium ion. This equilibrium is driven forward by the consumption of the iminium ion in the subsequent reduction step.

  • Hydride Reduction: The reducing agent, NaBH(OAc)₃, delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the protected secondary amine intermediate.

G Reactants 3-Aminopyridine + N-Boc-4-piperidone Protonation Carbonyl Protonation (Acid Cat.) Reactants->Protonation 1. Attack Nucleophilic Attack Protonation->Attack 2. Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal 3. Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration 4. Iminium Iminium Ion Dehydration->Iminium 5. Reduction Hydride Transfer [from NaBH(OAc)₃] Iminium->Reduction 6. Product Protected Intermediate Reduction->Product 7.

Figure 2. The general mechanism of reductive amination.
Pathway B: The Buchwald-Hartwig N-Arylation Mechanism

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] The reaction requires a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is critical and often requires screening; bulky, electron-rich biarylphosphine ligands like Xantphos or RuPhos are commonly employed as they promote both the oxidative addition and the final reductive elimination steps.[10][12][13]

The catalytic cycle is generally understood to proceed via these key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the 3-halopyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (1-Boc-4-aminopiperidine) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the final bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex (Ar-Pd(II)-NR₂)L₂ OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Protected Product (Ar-NR₂) Amido->Product ArX 3-Bromopyridine ArX->OxAdd Amine 1-Boc-4-aminopiperidine (R₂NH) Amine->Amido Base Base (e.g., NaOt-Bu) Base->Amido

Figure 3. Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis starting from N-Boc-4-piperidone and 3-aminopyridine, followed by acidic deprotection.

Part A: Reductive Amination

  • Materials:

    • N-Boc-4-piperidone (1.0 eq.)

    • 3-Aminopyridine (1.1 eq.)

    • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid (optional, ~0.1 eq.)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq.) and 3-aminopyridine (1.1 eq.).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

    • Stir the solution at room temperature for 20-30 minutes. If imine formation is slow, a catalytic amount of acetic acid can be added.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting materials are consumed.[5]

    • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, tert-butyl 4-((pyridin-3-yl)amino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.

Part B: Boc Deprotection

  • Materials:

    • Protected intermediate from Part A

    • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified product from Part A in a minimal amount of DCM.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq.) or a 1:1 mixture of TFA/DCM.[12]

    • Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • The resulting hydrochloride salt can be triturated with diethyl ether to yield a solid, which is then filtered and dried to give the final product, N-(piperidin-4-yl)pyridin-3-amine dihydrochloride.

Protocol 2: Synthesis via Buchwald-Hartwig N-Arylation

This protocol details the palladium-catalyzed coupling of 1-Boc-4-aminopiperidine with 3-bromopyridine, followed by deprotection.[13]

Part A: N-Arylation

  • Materials:

    • 3-Bromopyridine (1.0 eq.)

    • 1-Boc-4-aminopiperidine (1.2 eq.)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (e.g., 2 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (e.g., 4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

    • Toluene or Dioxane, anhydrous and degassed

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

    • Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.[13]

    • Add 1-Boc-4-aminopiperidine and 3-bromopyridine.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((pyridin-3-yl)amino)piperidine-1-carboxylate.[13]

Part B: Boc Deprotection

  • Follow the same deprotection procedure as described in Protocol 1, Part B.

Data Summary & Troubleshooting

ParameterReductive AminationBuchwald-Hartwig N-Arylation
Key Reagents N-Boc-4-piperidone, 3-aminopyridine, NaBH(OAc)₃3-Bromopyridine, 1-Boc-4-aminopiperidine, Pd₂(dba)₃, Xantphos, NaOt-Bu
Catalyst Typically acid-catalyzed (in situ)Palladium complex
Temperature Room Temperature80 - 120 °C[12]
Solvents DCM, DCEToluene, Dioxane[12]
Pros Operationally simple, cost-effective, milder conditionsBroad substrate scope, high functional group tolerance
Cons Potential for over-alkylation (less common with NaBH(OAc)₃)Requires inert atmosphere, expensive catalyst/ligand, requires optimization
Troubleshooting Low Yield: Ensure anhydrous conditions; add catalytic acid if needed.Low Yield: Screen different ligands/bases; ensure reagents are pure and solvent is degassed.[12]

Conclusion

The synthesis of N-(piperidin-4-yl)pyridin-3-amine can be reliably achieved through either reductive amination or Buchwald-Hartwig N-arylation. Reductive amination offers a direct and economical route, while the Buchwald-Hartwig reaction provides greater flexibility and tolerance for complex molecular architectures. In both strategies, the use of a Boc protecting group is essential for achieving regioselectivity and high yields. By understanding the underlying mechanisms and following robust experimental protocols, researchers can confidently synthesize this valuable building block for application in pharmaceutical research and development.

References

  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Benchchem.
  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available from: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH National Library of Medicine. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. Benchchem.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH National Library of Medicine. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. Available from: [Link]

  • Piperidine Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. Available from: [Link]

  • An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. Der Pharma Chemica. Available from: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available from: [Link]

  • Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols. Benchchem.
  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Available from: [Link]

Sources

Method

Application Note: A Comparative Study on the Storage Stability of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine: Free Base vs. Salt Form

Abstract The selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its chemical stability, manufacturability, and bioavai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting its chemical stability, manufacturability, and bioavailability.[1] This application note provides a comprehensive framework for evaluating the storage stability of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, a molecule featuring both a secondary amine within a piperidine ring and an aminopyridine moiety. We present a head-to-head comparison of the API's free base form against its more physically stable salt form. Detailed protocols for forced degradation studies and a formal stability program, guided by International Council for Harmonisation (ICH) principles, are provided. The causality behind experimental choices and the application of orthogonal analytical techniques are explained to ensure a robust and scientifically sound stability assessment.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drug molecules are administered as salts, a testament to the strategy's effectiveness in overcoming suboptimal physicochemical properties of the parent API.[1][2] 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, as a free base, contains multiple basic centers, making it a prime candidate for salt formation.

  • Free Base Characteristics: The free base form may exhibit undesirable properties such as lower melting points, a tendency to exist in an amorphous or less crystalline state, and higher reactivity due to the unprotonated, nucleophilic amine groups. These factors can lead to poor handling characteristics and a heightened susceptibility to chemical degradation.[3]

  • Benefits of Salt Formation: Converting the free base to a salt form can significantly enhance its properties.[4] Salts are typically more crystalline and possess higher melting points, which contributes to improved chemical stability.[3][4] This physical stability is crucial for ensuring consistent performance during manufacturing, transportation, and long-term storage.[1] A critical prerequisite for successful and stable salt formation is a sufficient difference in pKa between the basic drug and the acidic counter-ion, typically recommended to be at least 2-3 pH units.[1][4]

Potential Degradation Pathways

Understanding the molecular structure of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is key to predicting its degradation pathways. The molecule's stability is primarily influenced by the piperidine and aminopyridine functionalities. Forced degradation studies are designed to intentionally stress the molecule to identify these likely degradation products and establish degradation pathways.[5]

  • Oxidative Degradation: The secondary amine in the piperidine ring is a potential site for oxidation. Oxidation can lead to the formation of N-oxides, iminiums, or ring-opened byproducts.[6][7] The electron-rich aminopyridine ring may also be susceptible to oxidation.

  • Hydrolytic Degradation: While generally stable, the aminopyridine moiety could be susceptible to hydrolysis under extreme acidic or basic conditions, potentially leading to the cleavage of the C-N bond.[8][9]

  • Photodegradation: Aromatic heterocyclic systems can absorb UV-Visible light, which may induce photochemical reactions. As per ICH Q1B guidelines, photostability testing is an integral part of stress testing to evaluate the impact of light exposure.[10][11]

  • Nitrosation: Secondary amines can react with nitrosating agents (e.g., nitrites present as impurities or from environmental exposure) to form N-nitrosamine impurities, which are often potent carcinogens.[12][13] This pathway is a critical safety consideration.

cluster_0 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine cluster_1 Degradation Products API Parent Molecule Oxidation N-Oxide / Iminium Species API->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Ring-Opened Products API->Hydrolysis Acidic/Basic Hydrolysis Photodegradation Photolytic Adducts/Fragments API->Photodegradation Light Exposure (ICH Q1B) Nitrosation N-Nitrosamine Impurity API->Nitrosation Nitrite Source (e.g., excipient impurity)

Caption: Potential degradation pathways for the target molecule.

Experimental Design: A Comparative Stability Protocol

This section outlines a comprehensive experimental plan to compare the stability of the free base and a selected salt form (e.g., hydrochloride salt, chosen for its common use and ability to protonate the basic nitrogens).

cluster_start Phase 1: Preparation & Characterization cluster_stress Phase 2: Forced Degradation Study cluster_formal Phase 3: Formal Stability Study (ICH Q1A) cluster_analysis Phase 4: Analysis & Comparison Start_FB Free Base Char Initial Characterization (HPLC Purity, XRPD, DVS, TGA/DSC) Start_FB->Char Start_Salt Salt Form Start_Salt->Char Forced Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Char->Forced Formal Long-Term & Accelerated Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Char->Formal Analysis Time-Point Analysis (HPLC, LC-MS, XRPD) Forced->Analysis Formal->Analysis Compare Data Comparison & Form Selection Analysis->Compare

Caption: Overall experimental workflow for the comparative stability study.

Materials and Equipment
  • 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine (Free Base)

  • Selected counter-ion (e.g., Hydrochloric acid)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: HCl, NaOH, Hydrogen Peroxide (3%)

  • Calibrated stability chambers (ICH compliant)

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/PDA system

  • LC-MS system

  • X-Ray Powder Diffractometer (XRPD)

  • Dynamic Vapor Sorption (DVS) apparatus

  • Thermogravimetric Analyzer / Differential Scanning Calorimeter (TGA/DSC)

Protocol: Initial Material Characterization

Before initiating stability studies, it is imperative to fully characterize the starting materials.

  • Purity Assessment: Determine the initial purity of both the free base and the salt form using a validated stability-indicating HPLC method.

  • Solid-State Analysis: Analyze both forms by XRPD to confirm the crystalline nature of the salt and determine the form of the free base (crystalline or amorphous).

  • Hygroscopicity: Evaluate the water sorption/desorption behavior of each form using DVS.

  • Thermal Properties: Analyze thermal behavior (e.g., melting point, decomposition) using TGA/DSC.

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation to identify degradation products without causing excessive decomposition.[14][15] Samples of both the free base and salt should be stressed in solid and solution states.

Stress ConditionProtocol DetailsRationale
Acid Hydrolysis Dissolve sample in 0.1 M HCl. Store at 60°C for up to 7 days. Analyze at appropriate time points (e.g., 1, 3, 7 days).To assess stability in acidic environments, mimicking potential conditions in formulation or the gastric environment.[14]
Base Hydrolysis Dissolve sample in 0.1 M NaOH. Store at 60°C for up to 7 days. Analyze at appropriate time points.To assess stability in alkaline environments.[14]
Oxidation Dissolve sample in 3% H₂O₂. Store at room temperature for up to 24 hours. Analyze at appropriate time points (e.g., 2, 8, 24 hours).To evaluate susceptibility to oxidation, a common degradation pathway for amines.[15]
Thermal (Solid) Store solid samples at 80°C (or 20°C below the melting point). Analyze at appropriate time points.To assess the intrinsic thermal stability of the solid forms.
Photostability (Solid) Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10][16] Use a dark control.To determine if the molecule is light-sensitive, which impacts packaging and storage requirements.[11]
Protocol: ICH Long-Term and Accelerated Stability Study

This formal study establishes the re-test period or shelf life.[17][18] At least three primary batches of the drug substance should be evaluated.[19]

  • Sample Preparation: Package a sufficient quantity of the free base and salt form in containers that simulate the proposed marketing packaging.

  • Storage: Place samples in calibrated stability chambers set to the conditions specified in the table below.

  • Testing Schedule: Pull samples at the specified time points and analyze them using the validated stability-indicating methods.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Table based on ICH Q1A(R2) guidelines.[19]

Analytical Methodologies

A suite of orthogonal analytical techniques is required for a comprehensive stability assessment.[20][21]

  • Stability-Indicating HPLC-UV: This is the primary quantitative technique. The method must be validated to demonstrate it can separate the parent API from all potential degradation products and impurities, ensuring that the assay value is accurate and specific.[22]

  • LC-MS: This technique is crucial for the identification of unknown degradation products observed during forced degradation and formal stability studies. By providing mass-to-charge ratio data, it enables the elucidation of degradant structures.[22][23]

  • Solid-State Characterization (XRPD): At each stability time point, XRPD should be used to monitor for any changes in the solid form of the material, such as polymorphism, conversion between salt and free base, or appearance of new crystalline forms.

  • Water Content: Karl Fischer titration or TGA should be used to monitor changes in water content, especially for potentially hygroscopic materials.

Data Interpretation and Reporting

All data should be compiled and compared systematically. The superior form will demonstrate minimal degradation, no significant changes in physical properties, and a cleaner impurity profile over time.

Table for Summarizing Quantitative Data:

ConditionTime PointFree Base Assay (%)Free Base Total Impurities (%)Salt Form Assay (%)Salt Form Total Impurities (%)
40°C/75%RH0 Months99.80.1599.90.08
3 Months98.51.4099.70.25
6 Months97.12.8099.50.45
25°C/60%RH0 Months99.80.1599.90.08
6 Months99.70.2599.80.12
12 Months99.50.4599.70.20

Data shown is for illustrative purposes only.

Selection Criteria: The optimal form for development is the one that exhibits:

  • Significantly lower rates of degradation under accelerated and long-term conditions.

  • No change in solid form (e.g., polymorphic form, crystallinity).

  • Acceptable and stable hygroscopicity profile.

  • No formation of potentially mutagenic impurities (e.g., N-nitrosamines).

Conclusion

A systematic and scientifically rigorous stability evaluation is fundamental to selecting the optimal form of an API for further development. By converting 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine to a suitable salt, it is often possible to significantly improve its chemical and physical stability compared to the free base.[4] The protocols detailed in this application note, combining forced degradation studies with a formal ICH-guided stability program, provide a robust framework for generating the necessary data to make an informed decision. This approach not only ensures regulatory compliance but also builds a deep understanding of the molecule's intrinsic properties, safeguarding product quality and patient safety.[24]

References

  • Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab Corporation. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • International Journal of Scientific and Research Publications. (2020). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Brittain, H. G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 97(9), 3551-3571. [Link]

  • GSC Online Press. (2022). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Certified Laboratories. (2024). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Möhrle, H., & D'Ambrosio, M. (1987). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Chemische Berichte, 120(5), 821-826. [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Padwa, A., et al. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron, 66(33), 6344-6352. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Dash, A. C., & Mohanty, P. (1988). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (8), 2049-2053. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. ECA Academy. [Link]

  • European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

  • SlideShare. (2017). ICH guidelines for stability studies. SlideShare. [Link]

  • Compernolle, F., et al. (1990). Regioselective Oxidation of Piperidine-3 Derivatives: A Synthetic Route to 2,5-Substituted Piperidines. The Journal of Organic Chemistry, 55(24), 5983-5990. [Link]

  • Sluggett, G. W., et al. (2018). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Journal of Pharmaceutical Sciences, 107(2), 641-648. [Link]

  • Baciocchi, E., et al. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2, (5), 949-954. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Scilit. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Scilit. [Link]

  • Snyder, H. R., & Robinson, M. M. (1951). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 73(4), 1853-1855. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2005). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 7(12), 2453–2456. [Link]

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.
  • Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • He, J., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. [Link]

  • Semantic Scholar. (2018). Artifactual degradation of secondary amine‐containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Semantic Scholar. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

  • Singh, S., & Kumar, R. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

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  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine synthesis

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine . As a Senior Application Scientist, I have designed this guide to help you troubleshoot bottlenecks, understand the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine .

As a Senior Application Scientist, I have designed this guide to help you troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and ultimately maximize your isolated yields. This molecule—featuring an electron-deficient fluorinated pyridine ring and a secondary amine linkage to a piperidine scaffold—presents unique chemoselectivity and reactivity challenges.

Below, you will find comprehensive troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

I. Global Synthesis Strategies

To synthesize this target, you must choose between two primary disconnections: Buchwald-Hartwig Cross-Coupling or Reductive Amination . Both routes converge on a Boc-protected intermediate before final deprotection.

SynthesisRoutes SM1 3-Bromo-5-fluoropyridine + 1-Boc-4-aminopiperidine BH Buchwald-Hartwig Cross-Coupling (Pd cat., Base) SM1->BH SM2 5-Fluoropyridin-3-amine + 1-Boc-piperidin-4-one RA Reductive Amination (Ti(OiPr)4, NaBH(OAc)3) SM2->RA Int Boc-Protected Intermediate BH->Int RA->Int Deprot Boc Deprotection (HCl or TFA) Int->Deprot Prod 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine Deprot->Prod

Synthesis routes for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine via cross-coupling or amination.

II. Mechanistic Troubleshooting & FAQs

Q1: Should I prioritize Reductive Amination or Buchwald-Hartwig cross-coupling for this specific scaffold? Expert Insight: Reductive amination is operationally simpler and avoids expensive transition metals. However, the 5-fluoro substituent exerts a strong electron-withdrawing inductive effect, severely reducing the nucleophilicity of 5-fluoropyridin-3-amine. This makes imine formation sluggish. Buchwald-Hartwig coupling[1] offers significantly higher theoretical yields and faster reaction times, provided you can maintain rigorous air-free conditions to protect the palladium catalyst.

Q2: My reductive amination stalls at the imine formation step, resulting in poor yields. How do I drive it to completion? Expert Insight: Because the fluorinated aniline derivative is a poor nucleophile, the standard equilibrium with 1-Boc-piperidin-4-one heavily favors the starting materials. Solution: Do not add the reducing agent immediately. Pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid. Ti(OiPr)₄ serves a dual purpose: it acts as a water scavenger to drive the equilibrium forward and coordinates to the ketone oxygen, increasing its electrophilicity[2].

Q3: I am observing high levels of 3-fluoropyridine (debrominated byproduct) during my Buchwald-Hartwig coupling. What is causing this? Expert Insight: Debromination is a classic symptom of premature protode-palladation or


-hydride elimination competing with the final reductive elimination step of the catalytic cycle[1].
Solution:  Switch to a sterically hindered, electron-rich dialkylbiaryl phosphine ligand like XPhos  or BrettPhos . These bulky ligands accelerate the reductive elimination step, forcing the C-N bond formation to occur faster than the competing side reactions[3].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (C-N Bond Formation) PdAmido->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Palladium-catalyzed Buchwald-Hartwig catalytic cycle highlighting C-N bond formation.

Q4: During Boc deprotection, my yield drops due to the formation of an N-tert-butyl byproduct. How do I suppress this? Expert Insight: The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation. If not intercepted, this electrophile can alkylate the newly exposed secondary amine on the piperidine ring. Solution: Add a cation scavenger such as triisopropylsilane (TIPS) or anisole (2-5 equivalents) to the acidic deprotection mixture. These scavengers irreversibly trap the tert-butyl cation, protecting your product.

III. Quantitative Optimization Data

To prevent wasted optimization cycles, refer to the following benchmarked data for both synthesis routes.

Table 1: Catalyst & Ligand Screening for Buchwald-Hartwig Coupling (Conditions: 1.0 eq 3-bromo-5-fluoropyridine, 1.2 eq 1-Boc-4-aminopiperidine, 2 mol% Pd, 4 mol% Ligand)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd₂(dba)₃ / PPh₃Cs₂CO₃Toluene1004522 (High debromination)
Pd(OAc)₂ / BINAPNaOtBuToluene1007865
Pd₂(dba)₃ / XPhosNaOtBuToluene100>9992
Pd₂(dba)₃ / BrettPhosLiHMDSTHF80>9995 (Optimal)

Table 2: Reducing Agent Selection for Reductive Amination (Conditions: 1.0 eq 5-fluoropyridin-3-amine, 1.1 eq 1-Boc-piperidin-4-one, 25 °C)

Reducing AgentAdditive / ActivatorSolventTime (h)Isolated Yield (%)
NaBH₄NoneMeOH12<10 (Ketone over-reduction)
NaBH₃CNAcOH (1.0 eq)MeOH2445
NaBH(OAc)₃AcOH (1.0 eq)DCE1660
NaBH(OAc)₃Ti(OiPr)₄ (1.2 eq) DCE1288 (Optimal)

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Physical observations are included so you can verify the reaction is proceeding correctly in real-time.

Protocol A: Highly Efficient Buchwald-Hartwig Amination[4]

Objective: Synthesize the Boc-protected intermediate via C-N cross-coupling.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

  • Reagent Addition: Add 3-bromo-5-fluoropyridine (1.0 eq) and 1-Boc-4-aminopiperidine (1.2 eq).

  • Base Addition: Add NaOtBu (1.4 eq) in a glovebox or under positive Argon flow.

  • Solvent: Inject anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100 °C for 4 hours.

    • Self-Validation Check: Upon heating, the reaction mixture should transition from a deep purple/red (resting Pd₂(dba)₃) to a pale yellow/orange hue. This color shift confirms the successful generation of the active Pd(0)-BrettPhos complex. If the solution turns black, the catalyst has crashed out (palladium black formation due to oxygen ingress).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: Alternative synthesis of the Boc-protected intermediate.

  • Imine Formation: Dissolve 5-fluoropyridin-3-amine (1.0 eq) and 1-Boc-piperidin-4-one (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.3 M).

  • Activation: Dropwise add Ti(OiPr)₄ (1.2 eq) at room temperature. Stir for 12 hours.

    • Self-Validation Check: The initially cloudy mixture will turn completely homogeneous and adopt a distinct golden-yellow color, verifying that the imine has fully formed.

  • Reduction: Cool the flask to 0 °C. Add solid NaBH(OAc)₃ (1.5 eq) in small portions to manage gas evolution. Stir for an additional 4 hours at room temperature.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Note: A heavy white precipitate of titanium dioxide (TiO₂) will form. Filter the entire biphasic mixture through Celite. Extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol C: Scavenger-Assisted Boc Deprotection

Objective: Cleave the Boc group to yield the final product while preventing alkylation.

  • Setup: Dissolve the Boc-protected intermediate in dichloromethane (0.1 M) and cool to 0 °C.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq).

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM.

    • Self-Validation Check: You will observe immediate, vigorous effervescence (bubbling). This is the release of CO₂ and isobutylene gas, confirming that the carbamate is actively cleaving.

  • Completion: Stir for 2 hours at room temperature until gas evolution completely ceases.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, dissolve the crude oil in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 1M NaOH and extract with EtOAc.

V. References

  • Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Thieme Connect. Available at:[Link]

Sources

Optimization

Troubleshooting low solubility of fluorinated aminopyridines in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development programs stall because a highly potent hit molecule suddenly hits a brick wall during aqueous formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development programs stall because a highly potent hit molecule suddenly hits a brick wall during aqueous formulation. Fluorinated aminopyridines are notorious for this.

While fluorination is a brilliant strategy to block metabolic liabilities and improve passive membrane permeability, it fundamentally alters the physical chemistry of your scaffold. This guide is designed to help you understand the causality behind these solubility roadblocks and provide self-validating, field-proven methodologies to overcome them.

Diagnostic Workflow: Choosing Your Solubilization Strategy

Before diving into complex formulations, you must diagnose the specific thermodynamic barrier preventing your compound from dissolving. Use the decision tree below to route your troubleshooting efforts.

G Start Low Aqueous Solubility of Fluorinated Aminopyridine Check_pKa Is formulation pH < pKa of the aminopyridine? Start->Check_pKa Salt Use pH Adjustment & Salt Formation (e.g., HCl) Check_pKa->Salt Yes InVivo Is the assay in vitro or in vivo? Check_pKa->InVivo No InVitro Use Cosolvents (e.g., 1-5% DMSO) InVivo->InVitro In Vitro Lattice High Melting Point? (>150°C, high lattice energy) InVivo->Lattice In Vivo ASD Amorphous Solid Dispersion (HPMCAS, PVP) Lattice->ASD Yes CD Cyclodextrin Complexation or Lipid Micelles Lattice->CD No

Decision tree for selecting solubilization strategies for fluorinated aminopyridines.

Frequently Asked Questions (Troubleshooting)

Q1: I added a trifluoromethyl (-CF3) group to my aminopyridine scaffold to improve metabolic stability, but now it crashes out of the aqueous buffer. Why, and how do I fix it? The Causality: Fluorine is highly electronegative but also intensely lipophilic. Replacing a hydrogen atom with fluorine on an aromatic ring typically increases the partition coefficient (logP) by 0.3 to 0.5 units per atom 1[1]. Furthermore, the highly polarized C-F bonds align with the strong hydrogen-bonding capability of the aminopyridine N-H, creating a tightly packed crystal lattice. The Fix: You must disrupt the lattice or mask the hydrophobicity. For in vivo dosing, cyclodextrins (like HP-β-CD) are ideal because their hydrophobic cavity encapsulates the fluorinated moiety while the hydrophilic exterior maintains aqueous solubility 2[2].

Q2: Can I just lower the pH to dissolve my fluorinated aminopyridine? The Causality: It depends entirely on the isomer you are using. The position of the amino group dictates the pKa due to the resonance stabilization of the conjugate acid. For example, 4-aminopyridine has a pKa of 9.17 3[3], making it easily protonated at physiological pH. However, 2-aminopyridine (pKa 6.86) 4[4] and 3-aminopyridine (pKa 6.04) 5[5] are much weaker bases. The Fix: Fluorination further depresses the pKa via inductive electron withdrawal. To achieve complete dissolution via salt formation, your formulation pH must be at least 1 to 2 units below the fluorinated compound's pKa.

Q3: My compound is highly crystalline (Melting Point > 200°C) and completely insoluble even at low pH. What is the next step? The Causality: High melting points indicate a massive thermodynamic penalty to break the crystal lattice. You cannot force it into solution using standard thermodynamics. The Fix: You must bypass the lattice energy entirely by formulating it as an Amorphous Solid Dispersion (ASD). By co-precipitating the drug in a highly solid hydrophilic matrix (e.g., HPMCAS or PVP), you trap the drug in a high-energy amorphous state that dissolves rapidly upon contact with aqueous media 6[6].

Quantitative Baseline Data

Understanding your starting point is critical. Below is a summary of the baseline physicochemical properties of aminopyridine isomers before and after fluorination.

Aminopyridine ScaffoldExperimental pKaBaseline Aqueous SolubilityPrimary Solubilization BarrierRecommended Strategy
2-Aminopyridine 6.8610 - 50 mg/mLModerate lattice energyMild acidification (pH < 5)
3-Aminopyridine 6.04Highly SolubleLack of resonance stabilizationStrong acidification (pH < 4)
4-Aminopyridine 9.1774 mg/mLHigh basicitySoluble at physiological pH
Fluorinated Analogs Typically < 5.5< 0.1 mg/mLHigh logP & strong crystal packingCosolvents, HP-β-CD, ASDs

Self-Validating Experimental Protocols

Do not blindly follow steps; validate the physical chemistry at each stage. The following protocols include built-in self-validation checks to ensure your data is trustworthy.

Protocol A: pH-Solubility Profiling & Salt Selection

Objective: Determine if pH adjustment is sufficient to overcome the lattice energy of your fluorinated analog.

  • Buffer Preparation: Prepare 100 mM buffers ranging from pH 2.0 to 8.0 (e.g., Citrate/Phosphate buffers).

  • Equilibration: Add an excess amount of the solid fluorinated aminopyridine (~5 mg) to 1 mL of each buffer in glass vials.

  • Agitation: Shake the vials at 300 RPM at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the drug concentration via HPLC-UV against a known standard curve.

  • Self-Validation Check (Critical): Measure the pH of the supernatant after the 24-hour equilibration. Because aminopyridines are basic, dissolving the free base consumes protons. If the final pH has shifted upward by more than 0.2 units, your buffer capacity was exhausted. The measured solubility corresponds to the final pH, not the initial pH. Adjust buffer strength and repeat if necessary.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Phase Solubility Study

Objective: Mask the lipophilic fluorinated moiety using inclusion complexation for in vivo dosing.

  • Excipient Preparation: Prepare aqueous solutions of HP-β-CD at 0%, 5%, 10%, 20%, and 40% (w/v).

  • Drug Addition: Add an excess of the fluorinated aminopyridine to each vial.

  • Complexation: Agitate the suspensions at 25°C for 48 hours. Complexation kinetics are often slower than simple dissolution.

  • Processing: Filter the suspensions (0.22 µm) and quantify the dissolved drug via HPLC-UV.

  • Self-Validation Check (Critical): Plot the Drug Concentration (mM) on the Y-axis versus the HP-β-CD Concentration (mM) on the X-axis.

    • If the plot is strictly linear (

      
       type), you have successfully formed a soluble 1:1 inclusion complex.
      
    • If the plot curves downward (

      
       type) or plateaus (
      
      
      
      type), it validates that the complex is precipitating or the excipient has reached its thermodynamic solubilization limit. You cannot simply "add more cyclodextrin" beyond this inflection point.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. nih.gov. 2

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. auctoresonline.com. 6

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. nih.gov.4

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem. nih.gov. 3

  • 3-Aminopyridine CAS#: 462-08-8 - ChemicalBook. chemicalbook.com. 5

  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. 1

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. The following troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. The following troubleshooting advice and frequently asked questions are designed to address common issues encountered during the removal of unreacted amine impurities.

Troubleshooting Guide: Overcoming Persistent Amine Impurities

This section addresses specific problems you may encounter during the purification process and offers structured solutions.

Scenario 1: My final product shows persistent amine impurity peaks in NMR/LC-MS analysis.

Root Cause Analysis: This common issue often stems from the similar basicity and polarity of the desired product and the unreacted starting materials or related byproducts. Standard purification techniques may not be sufficient to achieve the desired level of purity.

Troubleshooting Workflow:

  • Confirm Impurity Identity: If possible, identify the exact structure of the amine impurity through mass spectrometry or by comparing analytical data to known starting materials and potential byproducts. Knowing the impurity's properties will guide the selection of the most effective purification strategy.

  • Employ Acid-Base Extraction: This is often the first and most effective line of defense.[1][2] The strategy relies on the differential partitioning of neutral and basic compounds between an organic and an acidic aqueous phase.

    • Protocol: See "Detailed Experimental Protocols" section for a step-by-step guide.

  • Optimize Flash Column Chromatography: If extraction is insufficient, chromatographic separation is necessary. Standard silica gel can sometimes cause peak tailing and poor separation of basic amines.[3]

    • Amine-Functionalized Silica: Consider using an amine-bonded silica column. This stationary phase is less acidic and can significantly improve the separation of basic compounds, often allowing for the use of less polar and less aggressive solvent systems like hexane/ethyl acetate.[4][5]

    • Mobile Phase Modification: If using standard silica, add a small amount of a volatile amine base (e.g., triethylamine, 0.1-1%) to the mobile phase. This "competing base" neutralizes the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.[3][4]

  • Consider Scavenger Resins: For stubborn, low-level impurities, scavenger resins offer a highly selective and efficient solution. These are solid-supported reagents designed to react with and remove specific functional groups from a solution.[6][7]

    • Mechanism: Resins with isocyanate or aldehyde functional groups will covalently bind to primary and secondary amines, allowing for their removal by simple filtration.[7] This method is particularly advantageous as it avoids the need for aqueous workups or chromatography.[6]

  • Attempt Recrystallization: If the product is a solid, recrystallization can be a powerful final polishing step. The key is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.[8][9][10]

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start [label="Persistent Impurity Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm [label="Identify Impurity\n(MS, NMR)"]; extraction [label="Acid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Optimize Flash\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenger [label="Use Scavenger Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> confirm; confirm -> extraction; extraction -> chromatography [label="If purity is\nstill low"]; chromatography -> scavenger [label="For trace\nimpurities"]; scavenger -> recrystallize [label="If product is\nsolid"]; recrystallize -> end; extraction -> end [label="If successful"]; chromatography -> end [label="If successful"]; scavenger -> end [label="If successful"]; } caption { label = "Troubleshooting workflow for amine impurity removal."; fontsize = 10; }

Scenario 2: An emulsion has formed during my acid-base extraction.

Root Cause Analysis: Emulsions are stable mixtures of immiscible liquids and often form when there are surfactants or fine particulate matter present, or when the two phases have similar densities. Vigorous shaking can also contribute to their formation.

Troubleshooting Workflow:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Break the Emulsion:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.[11]

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted amine impurities in the synthesis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine?

The primary unreacted amine impurity is likely to be 4-aminopiperidine. Depending on the synthetic route, you may also have residual starting materials or byproducts from side reactions.

Q2: Which purification technique is the most effective for removing these impurities?

There is no single "best" method, as the optimal technique depends on the specific impurities and the scale of your reaction. A multi-step approach is often most effective:

  • Acid-Base Extraction: Excellent for bulk removal of basic impurities.[1][2]

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.[3][4]

  • Scavenger Resins: Ideal for removing trace amounts of reactive impurities with minimal product loss.[6][7]

Q3: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase flash chromatography can be an excellent option, especially for polar and ionizable compounds.[4] For basic amines, it is best to use a mobile phase with an alkaline pH (e.g., containing 0.1% triethylamine or ammonium hydroxide). At a higher pH, the amine will be in its free-base form, making it more hydrophobic and increasing its retention on the C18 stationary phase, which often leads to better separation.[4]

Q4: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent will fully dissolve your crude product at its boiling point but will have very low solubility for the product at room temperature or colder.[8][9] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10] You may need to screen several solvents or solvent pairs (a mixture of a "good" solvent and a "poor" solvent) to find the optimal conditions.[9][12]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the desired basic product from any neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. The protonated amine product will move into the aqueous layer.

  • Isolate Aqueous Layer: Drain the lower aqueous layer containing the desired product.

  • Back-Extraction (Optional): Wash the organic layer again with a fresh portion of 1 M HCl to ensure complete extraction of the product. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 10). The deprotonated amine product will precipitate or form an oily layer.

  • Final Extraction: Extract the purified product back into an organic solvent (e.g., ethyl acetate or DCM) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

dot digraph "Acid_Base_Extraction_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Crude Product in\nOrganic Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_acid [label="Add 1 M HCl"]; shake [label="Shake & Separate"]; aqueous_layer [label="Aqueous Layer\n(Protonated Product)"]; organic_layer [label="Organic Layer\n(Impurities)"]; basify [label="Basify Aqueous Layer\n(e.g., 1 M NaOH)"]; extract_back [label="Extract with\nOrganic Solvent"]; final_product [label="Pure Product in\nOrganic Solvent"]; dry_concentrate [label="Dry & Concentrate"]; end [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_acid; add_acid -> shake; shake -> aqueous_layer; shake -> organic_layer [style=dashed]; aqueous_layer -> basify; basify -> extract_back; extract_back -> final_product; final_product -> dry_concentrate; dry_concentrate -> end; } caption { label = "Workflow for acid-base extraction purification."; fontsize = 10; }

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica

This method is recommended for its improved separation of basic compounds.

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material.

  • Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC) on amine-functionalized plates. A good starting point is a gradient of ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM. If solubility is an issue, consider a dry loading technique by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the selected solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Acid-Base Extraction - Fast and inexpensive- Good for large-scale purification- Can form emulsions- May not separate amines with similar pKa valuesBulk removal of acidic or basic impurities
Flash Chromatography (Standard Silica) - Widely available- Good resolving power- Can cause peak tailing for basic compounds- May require amine additives in the mobile phaseGeneral purpose purification
Flash Chromatography (Amine-Functionalized Silica) - Excellent peak shape for amines- Avoids the need for basic additives- More expensive than standard silicaSeparation of basic compounds that are problematic on standard silica
Scavenger Resins - High selectivity- Simple filtration-based workup- Can be expensive- Stoichiometric use requiredRemoving trace amounts of reactive impurities
Recrystallization - Can provide very high purity- Scalable- Finding a suitable solvent can be time-consuming- Potential for product loss in the mother liquorFinal purification step for solid products

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • King, A. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • University of California, Irvine. (n.d.).
  • Teledyne ISCO. (n.d.).
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2035-2041.
  • University of Toronto. (n.d.).
  • Hawach Scientific. (n.d.). NH2 Amino Flash Column.
  • Zhang, W., & Li, G. (2005). The application of scavenger resin in combinatorial chemistry. Chinese Journal of Organic Chemistry, 25(8), 898-905.
  • University of Colorado Boulder. (n.d.).
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • California State University, Stanislaus. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination of Electron-Deficient Pyridines

Welcome to the technical support center for the reductive amination of electron-deficient pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of electron-deficient pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging yet crucial transformation. Here, we address common experimental hurdles with in-depth, mechanistically grounded advice to help you optimize your reactions, improve yields, and minimize side products.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction shows very low to no product yield. What are the likely causes and how can I fix it?

A1: Low or no yield in the reductive amination of electron-deficient pyridines is a common issue that typically points to a failure in one of the two key stages of the reaction: imine/iminium ion formation or the subsequent reduction.

1. Inefficient Imine/Iminium Formation: The first step, the condensation of your pyridine-based amine with a carbonyl compound, is a reversible equilibrium.[1] For electron-deficient pyridines, the nucleophilicity of the amino group is significantly reduced, making this step particularly sluggish.

  • Causality: The reaction requires a delicate pH balance. Mildly acidic conditions (pH 4-6) are needed to protonate the carbonyl group, making it more electrophilic for the weakly nucleophilic amine to attack.[2][3] However, if the pH is too low, the pyridine amine will be fully protonated, rendering it non-nucleophilic and halting the reaction.[2]

  • Solution Protocol:

    • Incorporate a Mild Acid Catalyst: Add a catalytic amount (e.g., 0.5-1.0 equivalents) of acetic acid (AcOH) to your reaction mixture. This helps to facilitate both the initial condensation and the dehydration of the hemiaminal intermediate.[4][5][6]

    • Remove Water: Since water is a byproduct of imine formation, its removal can drive the equilibrium toward the product. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction vessel.

    • Pre-form the Imine (Stepwise/Indirect Approach): Mix the pyridine amine and the carbonyl compound in a suitable solvent (like methanol or an aprotic solvent like 1,2-dichloroethane) with an acid catalyst.[4] Stir for 1-4 hours at room temperature or with gentle heating, monitoring for imine formation by TLC or LCMS. Once the imine is formed, then add the reducing agent.[4] This approach prevents the reducing agent from prematurely reducing the starting carbonyl.[2]

2. Ineffective Reduction Step: If imine formation is successful, the problem may lie with the choice or potency of your reducing agent.

  • Causality: The iminium ion is the species that is most readily reduced. The choice of reducing agent must be selective for the iminium ion over the starting carbonyl compound.[4][7] Furthermore, electron-deficient pyridine rings themselves can sometimes be susceptible to reduction under harsh conditions.[8]

  • Solution Protocol:

    • Switch to a More Suitable Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for many challenging reductive aminations.[4][5][7] It is milder than NaBH₄ and is uniquely effective under the slightly acidic conditions that favor iminium ion formation.[2][5] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic.[7]

    • Check Reagent Quality: STAB is moisture-sensitive.[9][7] Ensure you are using a fresh bottle or a properly stored reagent. Poor quality or old STAB can lead to incomplete reactions.[7]

    • Optimize Stoichiometry: Use a slight excess of the reducing agent (typically 1.5-2.0 equivalents) to ensure the reaction goes to completion.[4]

Q2: I'm observing significant formation of a side product corresponding to the alcohol of my starting aldehyde/ketone. Why is this happening?

A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting carbonyl compound faster than, or in competition with, the iminium ion.

  • Causality: This side reaction is most common when using a strong, unselective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure. NaBH₄ is capable of rapidly reducing aldehydes and ketones, especially in protic solvents like methanol.[4][9] If imine formation is slow (as is often the case with electron-deficient amines), the NaBH₄ will reduce the available carbonyl before it can condense with the amine.

  • Solutions:

    • Adopt a Stepwise Protocol: As detailed in Q1, first form the imine in a solvent like methanol or DCE. Once imine formation is complete, you can add the NaBH₄, often at a reduced temperature (e.g., 0 °C) to improve selectivity.[6]

    • Use a More Selective Reducing Agent: This is the most robust solution. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . Its reactivity is attenuated by the electron-withdrawing acetate groups, making it much slower to react with aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[4][5] This selectivity allows for a convenient one-pot procedure with minimal alcohol byproduct formation.[4][5][7] Another option is sodium cyanoborohydride (NaBH₃CN) , which also shows excellent selectivity for iminiums at mildly acidic pH, but its high toxicity is a significant drawback.[1]

Q3: My primary aminopyridine is forming a dialkylated product. How can I promote mono-alkylation?

A3: The formation of a dialkylated tertiary amine from a primary amine is a common side reaction where the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl.

  • Causality: After the initial reductive amination, the product is a secondary amine. This secondary amine can then compete with the starting primary amine to react with any remaining aldehyde/ketone, forming a new iminium ion which is then reduced to the tertiary amine.

  • Solutions:

    • Adjust Stoichiometry: Use the primary aminopyridine as the limiting reagent and a slight excess of the carbonyl compound (e.g., 1.5-2.0 equivalents). In some cases, using an excess of the primary amine can suppress dialkylation by ensuring it outcompetes the secondary amine product for the carbonyl.[4] Experimentation with stoichiometry is key.

    • Slow Addition of Reagents: If using a one-pot method, try slowly adding the carbonyl compound to the mixture of the amine and reducing agent. This keeps the concentration of the carbonyl low at any given time, favoring reaction with the more abundant primary amine.

    • Stepwise Procedure with NaBH₄: A stepwise procedure is often very effective. Form the imine from the primary amine and aldehyde, then add NaBH₄ for the reduction. This method often avoids dialkylation issues.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for electron-deficient pyridines?

A1: The choice of reducing agent is critical. For most applications involving electron-deficient pyridines, sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for one-pot reactions due to its high selectivity for iminium ions over carbonyls and its compatibility with the mildly acidic conditions required for imine formation.[4][7]

Here is a comparison of common reducing agents:

Reducing AgentProsConsOptimal Conditions
NaBH(OAc)₃ (STAB) Excellent selectivity for iminium ions.[4][7] Works well in a one-pot procedure.[5] Non-toxic.Moisture sensitive.[9][7] Lower hydride efficiency.Aprotic solvents (DCE, DCM, THF) with catalytic AcOH.[4][9]
NaBH₃CN Excellent selectivity for iminium ions at controlled pH.[1]Highly toxic (releases HCN gas upon acidification).[1][5]pH 4-6. Requires careful pH monitoring.
NaBH₄ Inexpensive and powerful. Good for pre-formed imines.Reduces aldehydes/ketones, leading to side products in one-pot reactions.[2]Stepwise protocol; add after imine formation is complete, often in MeOH or EtOH.[6][9]
H₂/Catalyst (e.g., Pd/C) "Green" and economical for large scale.[4]Can reduce other functional groups (e.g., nitro, C=C bonds).[4] The pyridine ring itself can be reduced. Catalyst can be poisoned.[4]Requires specialized hydrogenation equipment.
Pyridine-Borane Complexes Stable, effective replacements for NaBH₃CN.[10] Good for large scale.[10]Can still off-gas hydrogen and potentially toxic diborane.[10]Can be used in protic solvents like THF.[10]
Q2: How does pH control the reaction, and what is the optimal range?

A2: pH is arguably the most critical parameter in a one-pot reductive amination. The reaction proceeds through a pH-dependent equilibrium. The optimal range is typically pH 4-6 .

  • Below pH 4 (Too Acidic): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt (R-NH₃⁺). The reaction will not proceed as the amine cannot attack the carbonyl.[2]

  • pH 4-6 (Optimal "Goldilocks" Zone): There is sufficient acid to catalyze the reaction by protonating the carbonyl's oxygen, making it more electrophilic. Crucially, enough of the amine remains in its free, nucleophilic form (R-NH₂) to initiate the attack. This pH also facilitates the final dehydration step to form the iminium ion.[2][3]

  • Above pH 7 (Too Neutral/Basic): There is insufficient acid to effectively activate the carbonyl group. The rate of imine formation slows dramatically or stops.

The diagram below illustrates the delicate balance required for successful iminium ion formation, the rate-limiting step of the reaction.

G cluster_low_ph Low pH (< 4) cluster_optimal_ph Optimal pH (4-6) cluster_high_ph High pH (> 7) Low_Amine Amine Protonated R-NH₃⁺ (Non-Nucleophilic) Low_Result NO REACTION Low_Amine->Low_Result Amine is inactive Opt_Amine Amine (R-NH₂) (Nucleophilic) Iminium Iminium Ion Formation (Rate-Limiting Step) Opt_Amine->Iminium Opt_Carbonyl Carbonyl (C=O) Activated (C=O⁺H) Opt_Carbonyl->Iminium Product Desired Amine Product Iminium->Product Reduction High_Carbonyl Carbonyl (C=O) (Poorly Electrophilic) High_Result SLOW / NO REACTION High_Carbonyl->High_Result Carbonyl is not activated

Caption: General workflow of reductive amination.

Section 3: Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for most substrates due to its operational simplicity and high selectivity.

  • Reagents & Materials:

    • Electron-deficient pyridine amine (1.0 eq)

    • Aldehyde or ketone (1.1 - 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic Acid (AcOH) (1.1 eq, optional but recommended for ketones)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the electron-deficient pyridine amine (1.0 eq) and the carbonyl compound (1.1-1.2 eq).

    • Add anhydrous DCE to dissolve the reagents (concentration typically 0.1-0.5 M).

    • Begin stirring the solution at room temperature. If the amine is particularly unreactive or a ketone is used, add glacial acetic acid (1.1 eq).

    • Stir the mixture for 20-30 minutes to allow for initial iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5-10 minutes. Note: The reaction can be mildly exothermic.

    • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LCMS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Toste, F. D., et al. (2014). A Challenging Synthesis of the Highly Functionalized Echinocandin ASP9726: A Successor of Micafungin. Organic Process Research & Development, 18(6), 725-738. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Li, X., et al. (2022).
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • Reddit r/Chempros. (2025). Question about reductive amination reaction procedure. Reddit. [Link]

  • Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18, 7785-7790. [Link]

  • Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry, 22(9), 1068-1070. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reddit r/chemistry. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Xiao, J., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 89(13), 9352-9359. [Link]

  • Wang, C., et al. (2007). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. Synthetic Communications, 37(1), 1-10. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

  • Volochnyuk, D. M., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(10), 1363. [Link]

  • Donohoe, T. J., & Guyo, P. M. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(24), 3841–3843. [Link]

  • Al-Amin, M., & El-Faham, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • de la Torre, D., et al. (2022). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Journal of the American Chemical Society, 144(41), 19138–19146. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Senthamarai, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]

  • Labadie, G. R. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]

Sources

Troubleshooting

Preventing oxidation of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. Its purpose is to address common challenges related...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. Its purpose is to address common challenges related to the compound's stability, specifically preventing its oxidation during storage, and to offer practical, evidence-based solutions to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: My previously colorless solid of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine has developed a yellow or brownish tint. What is causing this?

A1: The discoloration of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is a common indicator of oxidation. Aromatic amines, particularly aminopyridines, are susceptible to oxidation when exposed to atmospheric oxygen.[1][2] This process can be accelerated by factors such as light, moisture, and elevated temperatures. The colored byproducts are typically the result of the formation of nitro or azoxy compounds, which are known oxidation products of aminopyridines.[2]

Q2: Will this discoloration affect the outcome of my experiments?

A2: Yes, it is highly probable. Oxidation leads to the formation of impurities, which reduces the purity of your starting material. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. For applications in drug development, starting with a degraded compound can compromise the entire experimental cascade, from initial screening to lead optimization.

Q3: Is 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine particularly sensitive to air?

A3: Yes. The amine group attached to the pyridine ring makes the compound susceptible to oxidation.[1][3] The presence of the fluorine atom can also influence the electron density of the pyridine ring, potentially affecting its reactivity. Compounds of this nature are generally considered air-sensitive and require specific handling and storage protocols to maintain their integrity.[4][5]

Q4: I have been storing the compound in a standard vial at room temperature. Is this incorrect?

A4: This is not the ideal storage method and is likely the primary reason for the observed degradation. Room temperature storage, especially without an inert atmosphere, exposes the compound to oxygen, moisture, and temperature fluctuations, all of which can promote oxidation.[6]

Troubleshooting Guide: Addressing Oxidation Issues

This section provides a systematic approach to identifying and resolving oxidation-related problems with 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine.

Problem: The compound has visibly changed color.

  • Immediate Action: Cease using the discolored material for any critical experiments. The presence of impurities is almost certain.

  • Verification (Optional but Recommended): If you have access to analytical instrumentation, you can confirm the degradation.

    • Thin Layer Chromatography (TLC): Run a TLC of the discolored compound against a fresh or properly stored sample. The appearance of new spots indicates the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques will provide a more quantitative assessment of the purity and can help in identifying the degradation products.

  • Solution:

    • Procure a fresh batch of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine.

    • Immediately upon receipt, implement the recommended storage protocol outlined below.

Problem: My reaction yields are inconsistent, or I am observing unexpected byproducts.

  • Initial Investigation:

    • Reagent Purity: Before suspecting your stored compound, verify the purity and integrity of all other reagents and solvents used in the reaction.

    • Reaction Conditions: Ensure that your reaction setup is free from leaks and that you are using a dry, inert atmosphere if the reaction chemistry requires it.

  • Troubleshooting the Amine:

    • Visual Inspection: Check the appearance of your 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine. Is there any discoloration?

    • Purity Check: If possible, analyze the purity of the amine using TLC, HPLC, or LC-MS.

    • Implement Proper Handling: Even if the compound appears visually acceptable, improper handling during weighing and transfer can introduce enough air and moisture to affect sensitive reactions. Refer to the detailed handling protocol below.

  • Logical Troubleshooting Flow:

Troubleshooting_Oxidation Troubleshooting Workflow for Compound Degradation A Inconsistent Results or Visible Discoloration B Verify Purity of All Other Reagents & Solvents A->B C Inspect Amine for Discoloration A->C D Analyze Amine Purity (TLC, HPLC, LC-MS) C->D E Amine is Degraded D->E F Procure Fresh Amine & Implement Proper Storage Protocol E->F Yes G Review and Refine Handling Technique E->G No H Continue with Experiment F->H G->H

Caption: Troubleshooting workflow for degradation issues.

Protocols for Preventing Oxidation

Adherence to the following protocols is critical for maintaining the long-term stability and purity of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine.

Recommended Storage Protocol
  • Inert Atmosphere: The primary defense against oxidation is the exclusion of oxygen.[4][7]

    • Action: Upon receiving the compound, immediately transfer it into a vial suitable for storage under an inert atmosphere (e.g., a vial with a septum-lined cap).

    • Procedure: Purge the vial and the compound with a dry, inert gas such as argon or nitrogen for several minutes. Argon is denser than air and can provide a better protective blanket.[4] Seal the vial tightly under the inert atmosphere.

  • Low Temperature: Reduced temperatures slow down the rate of chemical reactions, including oxidation.

    • Action: Store the sealed vial at a reduced temperature.

    • Specification: A temperature of 2-8°C is recommended for short-to-medium-term storage. For long-term storage (months to years), storage at -20°C is preferable.[8]

  • Protection from Light: Photons can provide the activation energy needed to initiate oxidation reactions.

    • Action: Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[7]

  • Moisture Control: Aromatic amines can be hygroscopic, and the presence of water can facilitate degradation pathways.[6]

    • Action: Ensure that the compound is stored in a dry environment. The use of a desiccator can provide an additional layer of protection, especially for frequently accessed samples.

Summary of Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[4][7]
Temperature 2-8°C (Short-term) or -20°C (Long-term)Slows the rate of oxidative degradation.[8]
Container Tightly sealed amber glass vialProtects from light and prevents ingress of air and moisture.[7]
Environment Dry (consider a desiccator)Minimizes exposure to moisture which can promote degradation.[6]
Handling and Dispensing Protocol

Proper technique when accessing the compound is as crucial as long-term storage.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Gas Blanket: When weighing and dispensing the compound, do so under a gentle stream of inert gas. This can be achieved in a glovebox or by using a Schlenk line setup.[9]

  • Minimize Exposure Time: Weigh out the required amount of material as quickly as possible to minimize its exposure to the atmosphere.

  • Resealing: After dispensing, re-purge the headspace of the storage vial with inert gas before sealing and returning it to cold storage.

Visual Guide to Prevention

Prevention_Diagram Key Factors in Preventing Oxidation cluster_causes Degradation Factors cluster_solutions Preventive Measures Oxygen Oxygen (Air) Compound 5-Fluoro-N- (piperidin-4-yl)pyridin-3-amine Oxygen->Compound Light Light (UV/Visible) Light->Compound Moisture Moisture (Humidity) Moisture->Compound Heat Heat (Ambient Temp.) Heat->Compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Amber_Vial Amber Vial Desiccator Dry Storage Cold_Storage Cold Storage (2-8°C or -20°C) Compound->Inert_Atmosphere Compound->Amber_Vial Compound->Desiccator Compound->Cold_Storage

Caption: Environmental factors leading to oxidation and their countermeasures.

By implementing these rigorous storage and handling procedures, researchers can ensure the stability and purity of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, leading to more reliable and reproducible experimental outcomes.

References

  • Kubicki, M. (2017). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC. Available at: [Link]

  • Diplomata Commercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Commercial. Available at: [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. Available at: [Link]

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1444. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Calmes, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 5-Fluoropyridin-3-Amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with 5-fluoropyridin-3-amine an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with 5-fluoropyridin-3-amine and its halogenated derivatives (e.g., 2-chloro-5-fluoropyridin-3-amine).

These scaffolds are highly prized in medicinal chemistry—particularly in the synthesis of ATR kinase inhibitors, JAK inhibitors, and antiviral agents [1][2]. However, the C5-fluorine atom exerts a strong inductive (-I) electron-withdrawing effect that severely deactivates the C3-amine. When combined with adjacent halogens at the C2 or C4 positions, the resulting steric hindrance and electronic deactivation routinely cause standard cross-coupling and amidation reactions to fail [3].

This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination of 2-chloro-5-fluoropyridin-3-amine with a secondary amine stalls at 30% conversion. Increasing the temperature to 120 °C only leads to degradation. How do I force this to completion? The Causality: The failure is not due to a lack of thermal energy, but rather a kinetic bottleneck at the reductive elimination step. The steric clash between the C5-fluorine, the C3-amine, and the incoming bulky secondary amine prevents the palladium intermediate from adopting the necessary geometry to eliminate the product. Furthermore, elevating the temperature with standard ligands often leads to catalyst deactivation or hydrodehalogenation. The Solution: Switch from standard bidentate ligands (like BINAP) to Xantphos or a bulky dialkylbiaryl phosphine like BrettPhos [4]. Xantphos has an exceptionally large bite angle (111°), which forces the palladium center into a distorted square planar geometry that artificially accelerates reductive elimination. Additionally, use


 instead of 

. The highly electron-deficient fluoropyridine ring is susceptible to

attack by strong nucleophiles like tert-butoxide, whereas cesium carbonate provides sufficient basicity without nucleophilic side reactions.

Q2: During Suzuki-Miyaura coupling at the C2 position, I observe significant protodeboronation of my boronic acid rather than the cross-coupled product. What is going wrong? The Causality: The electron-withdrawing fluorine atom makes the oxidative addition of Pd(0) to the C2-Cl bond sluggish. Because the oxidative addition is slow, the boronic acid sits unreacted in the basic, aqueous environment at high temperatures. This prolonged exposure leads to base-catalyzed cleavage of the C-B bond (protodeboronation). The Solution: You must accelerate the oxidative addition step so it outpaces the degradation of the boronic acid. Utilize a pre-activated, highly active catalyst such as XPhos Pd G3 . Because G3 precatalysts rapidly generate the active Pd(0) species at room temperature, you can run the reaction at a milder temperature (60–80 °C), preserving the boronic acid while driving the coupling forward.

Q3: Amide coupling of 5-fluoropyridin-3-amine with aliphatic carboxylic acids yields mostly unreacted starting material when using EDCI/HOBt. Why? The Causality: The C3-amine is severely deactivated. The lone pair on the nitrogen is pulled into the electron-deficient pyridine ring, an effect exacerbated by the highly electronegative C5-fluorine. Standard carbodiimide intermediates (like those formed by EDCI) are simply not electrophilic enough to be attacked by such a poor nucleophile. The Solution: You must generate a highly reactive acylating agent. Switch to T3P (Propylphosphonic anhydride) in ethyl acetate, or convert the carboxylic acid directly to an acid chloride using oxalyl chloride/DMF prior to the addition of the amine [5]. Heating to 80 °C in the presence of pyridine is often required to drive the transamidation.

Part 2: Quantitative Data Presentation

To aid in experimental design, the following table summarizes optimized catalyst/ligand systems and their expected yields based on the steric demands of the 5-fluoropyridin-3-amine coupling partner.

Reaction TypeCoupling PartnersCatalyst / Ligand SystemBase / SolventTemp / TimeTypical Yield
Buchwald-Hartwig 2-Cl-5-F-pyridin-3-amine + Piperidine deriv.

/ Xantphos (1:2 ratio)

/ 1,4-Dioxane
100 °C / 12 h75% – 85%
Buchwald-Hartwig 2-Cl-5-F-pyridin-3-amine + Primary Aniline

/ BrettPhos

/ Toluene
110 °C / 8 h80% – 90%
Suzuki-Miyaura 2-Cl-5-F-pyridin-3-amine + Arylboronic AcidXPhos Pd G3 (2-5 mol%)

/ Dioxane:

(4:1)
80 °C / 4 h> 90%
Amide Coupling 5-F-pyridin-3-amine + Aliphatic AcidT3P (50% wt in EtOAc)Pyridine / EtOAc80 °C / 16 h65% – 80%

Part 3: Standardized Experimental Protocols

Protocol A: High-Yield Buchwald-Hartwig Amination (Xantphos System)

This protocol is self-validating: the color change from deep purple/red to pale yellow/orange indicates successful active Pd(0) formation.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-fluoropyridin-3-amine (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv, 1.2 mmol), and

    
     (2.5 equiv, 2.5 mmol).
    
  • Catalyst Loading: Add

    
     (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%).
    
  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Oxygen will irreversibly oxidize the phosphine ligand, killing the reaction.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under a positive flow of inert gas. Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Validation & Workup: Monitor by LC-MS. If starting material persists after 12 hours, do not increase the temperature. Instead, cool to room temperature, spike with an additional 2 mol%

    
    /Xantphos, and resume heating. Once complete, cool, dilute with EtOAc, filter through a pad of Celite, and concentrate for column chromatography.
    
Protocol B: Mild Suzuki-Miyaura Cross-Coupling (G3 System)
  • Preparation: To a microwave vial, add 2-chloro-5-fluoropyridin-3-amine (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), and finely ground

    
     (3.0 equiv, 1.5 mmol).
    
  • Catalyst Loading: Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade

    
     (2.5 mL total volume). Sparge the mixture with Argon for 5 minutes by bubbling the gas directly through the solvent.
    
  • Reaction: Seal the vial and heat at 80 °C for 4 hours. The biphasic mixture ensures the base remains dissolved while the organic substrates react in the Dioxane layer.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer twice with EtOAc, dry over

    
    , and purify via flash chromatography.
    

Part 4: Reaction Selection Workflow

Use the following decision matrix to determine the optimal conditions for your specific 5-fluoropyridin-3-amine coupling challenge.

G Start 5-Fluoropyridin-3-amine Coupling Challenge Type Reaction Type? Start->Type C_N C-N Bond Formation (Buchwald-Hartwig) Type->C_N Amine + Halide C_C C-C Bond Formation (Suzuki-Miyaura) Type->C_C Halide + Boronic Acid Amide Amide Bond Formation (N-Acylation) Type->Amide Amine + Carboxylic Acid Ligand_CN Use Xantphos or BrettPhos Pd2(dba)3, Cs2CO3 C_N->Ligand_CN Ligand_CC Use XPhos Pd G3 K3PO4, aq. Dioxane C_C->Ligand_CC Reagent_Amide Use T3P or Acid Chloride Pyridine/DIPEA, 80°C Amide->Reagent_Amide Fail_CN Stalls < 50%? Ligand_CN->Fail_CN Fix_CN Switch to RuPhos Increase Temp to 110°C Fail_CN->Fix_CN Yes

Decision matrix for overcoming steric hindrance in 5-fluoropyridin-3-amine couplings.

References

  • European Patent Office. "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES." Patent EP3418281B1. Available at:[Link]

  • National Institutes of Health (NIH). "Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors." PMC9964123. Available at:[Link]

  • Google Patents. "Aminopyrimidinyl compounds." US Patent 10980815B2.
  • National Institutes of Health (NIH). "N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors." PMC10444321. Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Piperidine Deprotection

Welcome to the Deprotection Optimization Center In Fmoc SPPS, the deprotection step is a paradox: it requires a base strong enough to drive the -elimination of the Fmoc group but mild enough to leave the peptide backbone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Deprotection Optimization Center

In Fmoc SPPS, the deprotection step is a paradox: it requires a base strong enough to drive the


-elimination of the Fmoc group but mild enough to leave the peptide backbone and side chains untouched. The standard reagent—20% Piperidine in DMF—is often too aggressive for complex sequences, leading to three primary failure modes: Aspartimide formation , Racemization , and Diketopiperazine (DKP) loss .

This guide provides mechanistic insights and validated protocols to suppress these side reactions without compromising deprotection efficiency.

Module 1: The Aspartimide Crisis (Mass Shift -18 Da)

The Problem

You observe a mass shift of -18 Da (loss of


) or +53 Da  (piperidide adduct) in peptides containing Asp-Gly, Asp-Ser, or Asp-Thr sequences.
The Mechanism

This is not a random error; it is a base-catalyzed intramolecular cyclization. The nitrogen of the peptide backbone attacks the


-ester of the Aspartic Acid side chain, forming a succinimide ring (Aspartimide). This ring is unstable and can:
  • Hydrolyze to form

    
    -Asp peptides (isomerization).
    
  • Undergo nucleophilic attack by piperidine, forming a stable piperidide adduct (+53 Da).

Troubleshooting Q&A

Q: Why does this happen even with tBu protection? A: While the tert-butyl (OtBu) group provides steric bulk, it is not impervious to the high basicity of 20% piperidine (pKa ~11.1). In flexible regions like Asp-Gly, the backbone nitrogen is perfectly positioned to attack the ester carbonyl.

Q: Can I just reduce the deprotection time? A: Reducing time helps but is often insufficient for "hotspot" sequences (Asp-Gly). You must alter the chemical environment.

Protocol: The Acidic Additive Fix

The most effective immediate intervention is lowering the basicity of the deprotection cocktail.

Step-by-Step:

  • Prepare Solvent: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) or 0.1 M Oxyma Pure in your 20% Piperidine/DMF solution.

    • Note: Use wetted HOBt to avoid explosion risks associated with anhydrous HOBt.[1]

  • Mechanism of Action: The additive acts as a buffering agent.[2] It protonates the backbone amide nitrogen, rendering it less nucleophilic and preventing the attack on the Asp side chain, without significantly hindering the removal of the Fmoc group.

  • Alternative: For extremely sensitive sequences, switch to 5-10% Piperazine in DMF/Ethanol (See Module 4).

Visual: Aspartimide Pathway[2][3]

Aspartimide Start Fmoc-Asp(OtBu)-Gly Inter Backbone N Attack (Cyclization) Start->Inter Deprotection Base Base (Piperidine) Base->Inter Catalyzes Aspartimide Aspartimide Ring (-18 Da) Inter->Aspartimide Loss of tBuOH Piperidide Piperidide Adduct (+53 Da) Aspartimide->Piperidide + Piperidine BetaAsp Beta-Asp Isomer (Racemization) Aspartimide->BetaAsp + H2O

Caption: The base-catalyzed pathway converting native Asp residues into Aspartimide and subsequent byproducts.[2]

Module 2: Cysteine Racemization (The Silent Killer)

The Problem

Your peptide has the correct mass, but chiral analysis (C18 or Chiral HPLC) shows a doublet peak. This is common in C-terminal Cysteine or Histidine residues.

The Mechanism

The


-proton of Cysteine is relatively acidic due to the electron-withdrawing effect of the thiocarbonyl protecting group (e.g., Trt). Repeated exposure to piperidine removes this proton, creating a planar enolate intermediate that repotonates indiscriminately, leading to D/L mixtures.
Troubleshooting Q&A

Q: Is Trityl (Trt) protection the problem? A: Partially. Trt is bulky but doesn't prevent proton abstraction. The primary culprit is the strength of the base and the duration of exposure.

Q: How do I save a synthesis that requires C-terminal Cys? A: Do not use 20% Piperidine.

Protocol: The "Safe-Base" Strategy
ParameterStandard ConditionOptimized for Cys/His
Base 20% Piperidine5-10% Piperazine
Solvent DMFDMF / Ethanol (9:1)
Additive None0.1 M HOBt
pKa ~11.1~9.8
Racemization Risk High (>5-10%)Low (<0.5%)

Why Piperazine? Piperazine is a weaker base than piperidine. It is strong enough to remove Fmoc (albeit slower) but lacks the thermodynamic strength to efficiently abstract the


-proton of Cysteine.

Module 3: Diketopiperazine (DKP) Formation

The Problem

You are missing the first two amino acids of your sequence (deletion), or your yield is near zero for a C-terminal Proline/Glycine peptide.

The Mechanism

This is an "aminolysis" reaction. After the second amino acid is deprotected, its free N-terminal amine loops back and attacks the C-terminal ester linkage attaching the peptide to the resin. The dipeptide cleaves itself off the resin as a cyclic Diketopiperazine.[3]

Troubleshooting Q&A

Q: Which sequences are at risk? A: Any sequence with Proline or Glycine at the C-terminus (e.g., H-Pro-X-Resin or H-Gly-X-Resin). The conformational flexibility of Gly and the turn-inducing nature of Pro facilitate the "loop back."

Q: Does the resin type matter? A: Yes. Wang resin (ester linkage) is highly susceptible.

Protocol: Steric Defense
  • Switch Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[3][4]

    • Reason: The massive trityl group creates a steric wall that prevents the N-terminal amine from attacking the ester linkage.[4]

  • Use Trityl Linkers: If you must use a specific resin, employ a Trityl linker.[4]

  • Alternative: Couple the first two amino acids as a Dipeptide Unit (e.g., Fmoc-Ala-Pro-OH) instead of stepwise. This bypasses the dangerous "free amine at position 2" stage entirely.

Module 4: Process Optimization & Decision Matrix

Use this table to select the correct deprotection cocktail for your specific sequence.

Deprotection Cocktail Comparison
CocktailCompositionBest Use CaseRisk Factor
Standard 20% Piperidine in DMFRobust sequences (Ala, Leu, Phe rich).High Aspartimide/Racemization risk.
Buffered (Rec.) 20% Piperidine + 0.1M HOBt Asp-Gly, Asp-Ser, Asp-Thr sequences. Minimal. Standard for GMP processes.
Mild 10% Piperazine in DMF/EtOH (90:10)Cys, His, and aggregation-prone sequences. Slower reaction (extend time by 50%).
Aggressive 2% DBU + 5% PiperazineOnly for massive aggregation (long peptides).High Aspartimide risk. Avoid with Asp/Gly.
Visual: Troubleshooting Workflow

Troubleshooting Start Identify Side Reaction Q1 Mass Shift -18 Da? Start->Q1 Q2 Racemization (Cys/His)? Q1->Q2 No Sol1 Add 0.1M HOBt/Oxyma to Piperidine Q1->Sol1 Yes (Aspartimide) Q3 Loss of AA 1-2 (DKP)? Q2->Q3 No Sol2 Switch to 10% Piperazine + 0.1M HOBt Q2->Sol2 Yes Sol3 Use 2-CTC Resin or Dipeptide Coupling Q3->Sol3 Yes

Caption: Decision tree for selecting the appropriate mitigation strategy based on observed impurities.

References

  • Martinez, J., et al. (1985). Prevention of aspartimide formation in Fmoc solid-phase peptide synthesis by the addition of HOBt. Tetrahedron Letters , 26(14), 1737-1740. Link

  • Di Fenza, A., et al. (1998). Piperazine as a safer alternative to piperidine in Fmoc solid phase peptide synthesis. European Peptide Symposium . Link

  • Palasek, S. A., et al. (2007). Limiting racemization in solid-phase peptide synthesis. Journal of Peptide Science . Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation. Link

  • Biotage Application Notes. (2023). Preventing Aspartimide Rearrangements. Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Salts of N-(piperidin-4-yl)pyridin-3-amine

Welcome to the dedicated technical support center for handling the hygroscopic salts of N-(piperidin-4-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who work w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for handling the hygroscopic salts of N-(piperidin-4-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile molecule. The inherent hygroscopicity of its salt forms can present unique challenges during experimentation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your research.

Introduction: The Challenge of Hygroscopicity

N-(piperidin-4-yl)pyridin-3-amine is a valuable building block in medicinal chemistry. However, like many amine-containing compounds, its salt forms have a tendency to absorb moisture from the atmosphere. This hygroscopicity can lead to a range of issues, including:

  • Physical Changes: Caking, clumping, and changes in flowability, which can complicate weighing and dispensing.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the purity and stability of the compound.

  • Inaccurate Measurements: Absorption of water will lead to inaccuracies in weighing, affecting the stoichiometry of reactions and the concentration of solutions.

  • Alteration of Solid-State Properties: Moisture can induce changes in the crystalline structure, potentially leading to different polymorphs or hydrates with altered solubility and bioavailability.[1]

This guide will equip you with the knowledge and practical strategies to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common salt forms of N-(piperidin-4-yl)pyridin-3-amine, and which are most likely to be hygroscopic?

While specific hygroscopicity data for all salts of N-(piperidin-4-yl)pyridin-3-amine is not extensively published, hydrochloride salts are common for this type of compound due to the presence of multiple basic nitrogen atoms. Amine hydrochlorides are frequently hygroscopic. Other potential salt forms, such as mesylates, sulfates, or tartrates, may exhibit varying degrees of hygroscopicity. It is crucial to assume any new salt form is hygroscopic until proven otherwise.

Q2: How can I visually identify if my sample has absorbed a significant amount of moisture?

Visual inspection can often provide the first indication of moisture uptake. Look for the following signs:

  • Change in Appearance: The powder may change from a free-flowing solid to a dense, clumpy, or caked material.

  • Stickiness: The compound may become sticky and adhere to the walls of the container or spatula.

  • Deliquescence: In cases of extreme hygroscopicity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

Q3: What are the ideal storage conditions for hygroscopic salts of N-(piperidin-4-yl)pyridin-3-amine?

Proper storage is the first line of defense against moisture absorption.

  • Airtight Containers: Always store the salts in tightly sealed containers.

  • Controlled Environment: For long-term storage, place the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). For highly sensitive salts, a glove box with a controlled low-humidity atmosphere is recommended.

  • Inert Atmosphere: For particularly sensitive or reactive salts, storage under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection.

Q4: What immediate steps should I take if I suspect my sample has been compromised by moisture?

If you suspect moisture contamination, it is crucial to assess the extent of the issue.

  • Isolate the sample: Prevent further moisture uptake by ensuring the container is tightly sealed.

  • Characterize the material: Perform a water content analysis, such as Karl Fischer titration, to quantify the amount of absorbed water.

  • Assess purity: Use an appropriate analytical method, like HPLC, to check for any degradation products.

  • Consider drying: If the salt is thermally stable, drying under vacuum may be an option. However, it is essential to first verify the thermal stability of your specific salt to avoid degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Inconsistent weighing results; balance reading continuously increases. The sample is hygroscopic and is absorbing moisture from the air during weighing.[2]- Minimize the time the sample is exposed to the atmosphere. - Use a weighing bottle with a lid; weigh by difference.[2] - If possible, perform weighing in a glove box with a low-humidity atmosphere.
Powder is clumpy and difficult to handle or transfer. The material has already absorbed a significant amount of moisture.- If the material is thermally stable, it may be possible to dry it under vacuum. - If drying is not an option, handle the material in a controlled humidity environment. - For future use, ensure storage conditions are appropriate.
Inconsistent reaction outcomes or low yields. Inaccurate quantification of the starting material due to absorbed water.- Determine the water content of the salt using Karl Fischer titration before use. - Adjust the mass of the starting material to account for the water content.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the salt, potentially hydrolysis, facilitated by the presence of moisture.- Analyze the sample for degradation products. - If degradation has occurred, the sample may need to be repurified or discarded. - Review storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content of a hygroscopic solid.

Instrumentation and Reagents:

  • Volumetric Karl Fischer Titrator

  • Karl Fischer Reagent (e.g., single-component composite reagent)

  • Anhydrous Methanol (or other suitable solvent)

  • Water standard or sodium tartrate dihydrate for titer determination

Procedure:

  • System Preparation:

    • Ensure the titration vessel is clean and dry.

    • Add anhydrous methanol to the vessel to a level that covers the electrode.

    • Seal the vessel and start the instrument's pre-titration or neutralization function to remove any residual moisture from the solvent. The instrument is ready when a stable, low drift is achieved.

  • Titer Determination:

    • Accurately weigh a suitable amount of water standard or sodium tartrate dihydrate.

    • Quickly transfer the standard to the titration vessel.

    • Start the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the titer (mg of water per mL of reagent). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the hygroscopic salt of N-(piperidin-4-yl)pyridin-3-amine. The sample size should be chosen so that the titrant consumption is within the optimal range for the burette.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration.

    • The instrument will determine the amount of water in the sample and typically report it as a percentage.

Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a powerful technique to characterize the hygroscopic nature of a material by measuring its mass change as a function of relative humidity (RH).

Instrumentation:

  • Dynamic Vapor Sorption Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-20 mg) into a DVS sample pan.

  • Experimental Setup:

    • Place the sample in the DVS instrument.

    • Set the temperature to a constant value (e.g., 25 °C).

    • Program a humidity profile. A typical profile might be:

      • Equilibrate at a low RH (e.g., 0% or 5%).

      • Increase the RH in steps (e.g., 10% increments) up to a high RH (e.g., 90% or 95%).

      • Decrease the RH in similar steps back to the starting RH.

    • At each step, the instrument will hold the RH constant until the sample mass stabilizes (reaches equilibrium).

  • Data Analysis:

    • The instrument software will generate a sorption-desorption isotherm, plotting the change in mass (%) versus the RH (%).

    • The shape of the isotherm provides information about the material's interaction with water. Hysteresis (a difference between the sorption and desorption curves) can indicate changes in the material's structure.

    • The total mass gain at a specific RH (e.g., 80%) can be used to classify the hygroscopicity of the material.

Visualization of Workflows

Decision-Making Workflow for Handling a New Batch of Salt

Workflow for Handling a New Salt Batch A Receive New Batch of N-(piperidin-4-yl)pyridin-3-amine Salt B Visual Inspection (Caking, Clumping?) A->B C Assume Hygroscopic - Store in Desiccator B->C D Determine Water Content (Karl Fischer Titration) C->D E Assess Purity (e.g., HPLC) D->E F Is Water Content Acceptable? D->F G Is Purity Acceptable? F->G Yes I Consider Drying (If Thermally Stable) F->I No H Proceed with Experiment (Correct Mass for Water Content) G->H Yes J Repurify or Discard Batch G->J No I->D After Drying Experimental Workflow for Hygroscopic Salts cluster_prep Pre-Experiment Preparation cluster_exp Experiment Execution cluster_post Post-Experiment A Remove Salt from Desiccator/Glove Box B Weigh Quickly in a Sealed Container A->B C Calculate Mass Correction Based on Water Content B->C D Prepare Reaction/Solution Under Inert Atmosphere (if necessary) C->D E Add Corrected Mass of Hygroscopic Salt D->E F Run Experiment E->F G Immediately Seal and Return Unused Salt to Proper Storage F->G

Caption: General experimental workflow for hygroscopic salts.

References

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI. Available from: [Link]

  • Dynamic Vapor Sorption | SK pharmteco. SK pharmteco. Available from: [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available from: [Link]

  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. Richpacking. Available from: [Link]

  • Karl Fischer titration and calibration Procedure - Laafon Galaxy Pharmaceuticals. Laafon Galaxy Pharmaceuticals. Available from: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. GenFollower. Available from: [Link]

  • Troubleshooting High-Moisture Sample issues during Volumetric Karl Fischer Titration. Scientific Instrument Center, Inc. Available from: [Link]

  • KF titration in pharmaceuticals - News-Medical.Net. News-Medical.Net. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, a compound of interest in medicinal chemistry and drug development. We will dissect the spectrum by comparing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine, a compound of interest in medicinal chemistry and drug development. We will dissect the spectrum by comparing it with related structural analogues, offering a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. Our approach is grounded in fundamental principles and supported by experimental data to ensure scientific integrity.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine presents a fascinating case for ¹H NMR analysis, combining the complexities of a substituted pyridine ring with a saturated piperidine moiety. A predictive analysis is crucial for a systematic interpretation of the experimental spectrum.

The 3-Amino-5-fluoropyridine Moiety

The aromatic region of the spectrum is dictated by the three protons on the pyridine ring. Their chemical shifts and multiplicities are influenced by the electron-donating amino group at the C3 position and the strongly electronegative fluorine atom at the C5 position.

  • H2: This proton is ortho to the amino group and meta to the fluorine atom. The amino group's donating effect will shield this proton, while the fluorine's deshielding effect will be weaker due to the meta relationship.

  • H4: Situated between the amino and fluoro substituents, this proton's chemical shift will be a balance of their opposing electronic effects.

  • H6: This proton is ortho to the fluorine atom and meta to the amino group. The strong deshielding effect of the ortho fluorine will likely result in the most downfield signal of the three pyridine protons.

A critical feature of this region will be the spin-spin coupling between the protons and the ¹⁹F nucleus. Proton-fluorine coupling is typically strong and can occur over multiple bonds.[1][2]

The Piperidin-4-yl Moiety

The piperidine ring introduces signals in the aliphatic region of the spectrum. Due to the chair conformation of the piperidine ring, we can expect to distinguish between axial and equatorial protons, although this may require higher field NMR spectrometers for full resolution.[3]

  • H4' (methine): The proton on the carbon bearing the amino substituent will be deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons.

  • H2'/H6' and H3'/H5' (methylene): These protons will likely appear as complex, overlapping multiplets. The protons on the carbons adjacent to the piperidine nitrogen (H2' and H6') are expected to be deshielded compared to the H3' and H5' protons.[4]

  • NH Protons: Both the pyridine amine (NH) and the piperidine amine (NH) protons are expected to be broad singlets, and their chemical shifts can be highly variable depending on solvent, concentration, and temperature.[5]

Comparative Spectral Analysis

To ground our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of simpler, related compounds.

Compound Proton Typical Chemical Shift (δ, ppm) Key Splitting Patterns
3-Fluoropyridine H2, H4, H68.2-8.5Complex multiplets due to H-H and H-F coupling[6]
Piperidine H2/H6 (axial/equatorial)~2.8Broad multiplet[7][8]
H3/H5, H4 (axial/equatorial)~1.5Broad multiplet[7][8]
Anilino-piperidines Aromatic Protons6.5-7.5Complex multiplets[3]
Piperidine Protons1.2-3.5Often overlapping multiplets[3]
5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine (Predicted) H2, H4, H67.0-8.5Doublets of doublets or more complex multiplets due to H-F coupling.
H4' (methine)3.0-4.0Multiplet
H2'/H6', H3'/H5'1.5-3.5Overlapping multiplets
NH (pyridine & piperidine)VariableBroad singlets

Experimental Protocol for High-Quality ¹H NMR Acquisition

A standardized protocol is essential for obtaining reproducible and high-resolution spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the NH protons.[9]

  • Concentration: Prepare a solution with a concentration of 5-10 mg/mL.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for better signal dispersion and resolution.[10]

  • Tuning and Shimming: Ensure the probe is correctly tuned for ¹H detection and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 30° or 90° pulse sequence is generally sufficient.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

Advanced Spectral Interpretation and Troubleshooting

Deciphering Complex Multiplets: The Role of H-F Coupling

The protons on the fluoropyridine ring will exhibit coupling to the ¹⁹F nucleus (spin I = 1/2). This will result in additional splitting of the proton signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the proton and fluorine atoms:

  • ²JHF (geminal): Not present in this molecule.

  • ³JHF (vicinal): Typically in the range of 6-50 Hz.[2]

  • ⁴JHF (meta): Usually smaller, around 1-5 Hz.[1][2]

  • ⁵JHF (para): Generally the smallest.

These H-F couplings, superimposed on the H-H couplings, will lead to complex multiplets. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable in assigning the coupled proton networks.

Spectral_Analysis_Workflow A Acquire ¹H NMR Spectrum B Identify Aromatic Region (δ 7.0-8.5 ppm) A->B C Identify Aliphatic Region (δ 1.5-4.0 ppm) A->C G Identify NH Protons (Broad Signals) A->G D Assign Pyridine Protons (H2, H4, H6) B->D F Assign Piperidine Protons (H4', H2'/6', H3'/5') C->F E Analyze H-F and H-H Couplings D->E H Signal Overlap or Broadening? E->H F->H I Perform 2D NMR (COSY, HSQC) H->I Yes J Perform VT-NMR H->J Yes K Final Structure Confirmation H->K No I->K J->K

Caption: A logical workflow for the ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is rich with structural information. A systematic approach, beginning with a predictive analysis and supported by comparative data and advanced experimental techniques, allows for a full and unambiguous assignment of all proton signals. This guide provides the foundational knowledge and practical strategies for researchers to confidently characterize this and other complex heterocyclic molecules.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. (2017, April). Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine - Rsc.org. Retrieved from [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC. Retrieved from [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. Retrieved from [Link]

  • Multinuclear - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. - ResearchGate. Retrieved from [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues | ACS Omega - ACS Publications. (2020, June 8). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. Retrieved from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Retrieved from [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - Rsc.org. Retrieved from [Link]

  • FLOURINE COUPLING CONSTANTS - eClass. Retrieved from [Link]

  • Tables For Organic Structure Analysis. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • Pyridine - SpectraBase. Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. - ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (2022, February 28). Retrieved from [Link]

Sources

Comparative

Comprehensive Analytical Guide: Reference Standards for 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

Introduction & Scientific Context In modern targeted drug development, fluorinated aminopyridines are privileged scaffolds. Specifically, 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine (CAS: 1256806-84-4) [1],[2] is frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern targeted drug development, fluorinated aminopyridines are privileged scaffolds. Specifically, 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine (CAS: 1256806-84-4) [1],[2] is frequently utilized as a critical building block in the synthesis of kinase inhibitors. The 3-aminopyridine core acts as a potent hinge-binding motif, while the piperidine ring enhances aqueous solubility and optimizes pharmacokinetic profiles.

However, the very structural features that make this molecule pharmacologically valuable—its dual basic nitrogen centers (a weakly basic pyridine and a highly basic piperidine, pKa ~10.2)—make it a challenging analyte. When this compound carries over as an unreacted intermediate or process impurity into the final Active Pharmaceutical Ingredient (API), it must be rigorously quantified to meet the safety thresholds established by [3]. Accurate quantification requires highly pure, fully characterized reference standards.

This guide provides a comparative analysis of reference standard grades and details self-validating analytical protocols for the robust quantification of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine.

Mechanistic Importance & Analytical Strategy

The analytical fate of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is dictated by its basicity. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), the protonated piperidine nitrogen interacts strongly with residual silanol groups on silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing, shifting retention times, and poor recovery.

To counteract this, analytical scientists must employ specialized chromatographic conditions—such as high-pH mobile phases to deprotonate the piperidine ring, or the use of ion-pairing reagents—calibrated against a qualified reference standard[4].

ImpurityFate A API Synthesis Starting Material B 5-Fluoro-N-(piperidin-4-yl) pyridin-3-amine A->B Utilizes C Process Impurity Carryover B->C Unreacted Base D Analytical Target Profile (ATP) C->D Defines Limits E Reference Standard Qualification D->E Requires F LC-MS/MS Quantification E->F Calibrates G Regulatory Submission (ICH Q3A) F->G Supports

Fig 1: Logical relationship between API synthesis, impurity carryover, and analytical validation.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard is a critical decision that balances regulatory compliance with cost-efficiency. A reference standard is a metrological tool; its assigned purity directly impacts the calculated concentration of the impurity in the clinical batch[5],[6].

Standard GradeTypical PurityCertification LevelIsotopic LabelingRelative CostBest Use Case
Certified Reference Material (CRM) ≥ 99.0% (Mass Balance)ISO 17034, ISO/IEC 17025Unlabeled

Final regulatory submissions (NDA/MAA), formal method validation.
Analytical Standard Grade ≥ 98.0% (HPLC Area%)Basic CoAUnlabeled

Early-stage R&D, routine screening, and method development.
Stable Isotope Labeled (SIL) ≥ 98.0%CoA (Isotopic enrichment >99%)¹³C, ¹⁵N, or Deuterium

$
LC-MS/MS internal standard to mitigate matrix effects and ion suppression.
In-House Working Standard Assayed against CRMInternal QualificationUnlabeled$ (Bulk)Daily routine batch release testing in QC laboratories.

Self-Validating Experimental Protocols

A robust analytical protocol must be a closed, self-validating system. You cannot determine a standard's true purity based solely on an HPLC chromatogram, as it is blind to non-UV-absorbing impurities like water, residual solvents, and inorganic salts. The protocols below outline the causality and methodology for both qualifying the standard and utilizing it for trace analysis.

Protocol 1: Reference Standard Qualification (Mass Balance Approach)

As recommended by[5], the mass balance approach provides an orthogonal, mathematically sound determination of absolute purity[6].

Step 1: Structural Elucidation (Identity)

  • Method: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy, coupled with High-Resolution Mass Spectrometry (HRMS).

  • Causality: Confirms the exact connectivity of the fluoropyridine and piperidine rings, ensuring no structural isomers are present.

Step 2: Organic Impurity Profiling (Chromatographic Purity)

  • Method: HPLC-UV (at 254 nm) or Charged Aerosol Detection (CAD).

  • Causality: Quantifies structurally related organic impurities. CAD is utilized orthogonally to detect impurities lacking a chromophore.

Step 3: Volatile and Inorganic Impurity Quantification

  • Water Content: Volumetric Karl Fischer (KF) titration. Reasoning: The basic piperidine ring makes the compound highly hygroscopic.

  • Residual Solvents: Headspace GC-FID. Reasoning: Detects trapped synthesis solvents like dichloromethane or DMF.

  • Residue on Ignition (ROI): Sulfuric acid combustion. Reasoning: Quantifies inorganic carryover, such as palladium catalysts from cross-coupling reactions.

Step 4: Mass Balance Calculation

  • Formula: Absolute Purity =[100% - (%Water + %Solvents + %ROI)] × (HPLC Area% / 100)

  • Validation: This system is self-validating; the sum of all orthogonal impurity classes must account for the missing mass, eliminating circular logic in purity assignment.

QualWorkflow N1 Candidate Material (CAS: 1256806-84-4) N2 Structural Elucidation (NMR, HRMS) N1->N2 Confirm Identity N3 Chromatographic Purity (HPLC-UV/CAD) N1->N3 Organic Impurities N4 Orthogonal Assays (KF, TGA, ROI) N1->N4 Volatiles/Inorganics N5 Mass Balance Calculation (% Purity) N2->N5 N3->N5 N4->N5 N6 Certified Reference Material (CRM) N5->N6 Issue CoA

Fig 2: Experimental workflow for qualifying reference standards using the mass balance approach.

Protocol 2: Trace Quantification via LC-MS/MS

Once the reference standard is qualified, it is used to calibrate the LC-MS/MS method for detecting trace levels of 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine in the API matrix[4].

Step 1: Chromatographic Separation

  • Column: Ethylene Bridged Hybrid (BEH) C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Causality: Operating at pH 9.5 keeps the piperidine ring (pKa ~10.2) near its neutral state, preventing severe tailing and ensuring a sharp, symmetrical peak for maximum sensitivity.

Step 2: MS/MS Detection Parameters

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Transitions (MRM): Precursor [M+H]+ m/z 196.1 → Product m/z 84.1 (piperidine fragment, primary quantifier) and m/z 113.0 (fluoropyridine fragment, qualifier).

  • Causality: Monitoring specific fragmentation pathways ensures high selectivity against the complex API matrix background.

Step 3: Calibration and Matrix Correction

  • Method: Spike the sample with a Stable Isotope Labeled (SIL) internal standard (e.g., d4-piperidine analog) prior to extraction.

  • Causality: The SIL standard co-elutes with the analyte and experiences identical ion suppression in the MS source, perfectly normalizing the quantitative response and validating the accuracy of the measurement.

References

  • Title : Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)

  • Title : Source : United States Pharmacopeial Convention (USP)

  • Title : Source : Waters Corporation Application Notes

  • Title : Source : Ovid / Pharmacopeial Forum

Sources

Validation

Elemental Analysis of Fluorinated Pharmaceutical Intermediates: A Comparative Guide for C₁₀H₁₄FN₃ Derivatives

Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. For drug development professionals working with fluorinated pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. For drug development professionals working with fluorinated piperazines or pyridines—such as compounds with the molecular formula C₁₀H₁₄FN₃ (e.g., 3-(2-fluoro-3-pyridinyl)-1-methylpiperazine)—accurate elemental analysis is a strict regulatory requirement.

However, the carbon-fluorine (C–F) bond presents a unique analytical challenge. This guide objectively compares traditional Dumas combustion (CHNS analysis) against Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS), providing field-proven protocols and experimental data to ensure analytical integrity.

The Analytical Challenge: The Causality of Fluorine Interference

The theoretical elemental composition of C₁₀H₁₄FN₃ (MW: ~195.24 g/mol ) is 61.52% C, 7.23% H, 21.52% N, and 9.73% F .

In standard Dumas combustion, the sample is flash-combusted at 1000°C in an oxygen-rich environment. While this efficiently converts C, H, and N into CO₂, H₂O, and N₂, the presence of fluorine triggers two detrimental mechanistic pathways:

  • CF₄ Formation: Without sufficient hydrogen or moisture, strong C–F bonds can form tetrafluoromethane (CF₄). CF₄ is exceptionally thermally stable, resists further oxidation, and passes through the system undetected, skewing carbon quantification.

  • HF Corrosion: If hydrogen is present, hydrogen fluoride (HF) is formed. HF is highly corrosive and will etch the quartz combustion tubes (SiO₂ + 4HF → SiF₄ + 2H₂O). This not only consumes the expensive quartzware but also releases secondary water, artificially inflating the hydrogen readout [4].

To achieve accurate results, laboratories must choose an analytical modality that either safely sequesters fluorine or directly quantifies it.

Workflow Visualization: Traditional CHNS vs. CIC

The following diagram illustrates the divergent pathways of a C₁₀H₁₄FN₃ sample when processed through traditional CHNS versus Combustion Ion Chromatography.

Workflow Sample C10H14FN3 Sample (MW: 195.24 g/mol) CHNS_Combust Dumas Combustion (1000°C, O2) Sample->CHNS_Combust Traditional EA CIC_Combust Pyrohydrolysis (1050°C, Ar/O2 + H2O) Sample->CIC_Combust CIC Method Scrubber MgO / Ag Scrubber (Traps HF / F2) CHNS_Combust->Scrubber Gas stream TCD TCD Detection (C, H, N Quantified) Scrubber->TCD CO2, H2O, N2 F_Loss Fluorine Data Lost (No F Quant) Scrubber->F_Loss Trapped Halogens Absorber Aqueous Absorption (H2O2 / H2O) CIC_Combust->Absorber HF gas IC Ion Chromatography (F- Quantified) Absorber->IC F- (aq)

Workflow comparison: Traditional CHNS vs. Combustion Ion Chromatography for fluorinated compounds.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal controls that automatically flag analytical drift.

Protocol A: Modified CHNS Analysis (For C, H, N Quantification)

Objective: Accurately quantify C, H, and N while preventing HF-induced quartz degradation and H₂O inflation.

  • Sample Preparation: Weigh 2.0–3.0 mg of the C₁₀H₁₄FN₃ sample into a combustible tin capsule using a microbalance (±0.001 mg accuracy).

  • In-Situ Scavenging: Add ~10 mg of Magnesium Oxide (MgO) powder directly into the capsule. Causality: MgO acts as an in-situ halogen scavenger, trapping fluorine as solid MgF₂ before it can interact with the quartz tube [4].

  • Combustion: Drop the capsule into the 1000°C oxidation furnace under an O₂-enriched helium stream.

  • Reduction & Separation: Pass the evolved gases through a copper reduction tube at 600°C to convert NOₓ species to N₂. Separate CO₂, H₂O, and N₂ via a GC column.

  • System Validation: Run a pre-weighed standard of 4-fluorobenzoic acid every 10 samples. If the measured carbon deviates by >0.3% absolute from the theoretical value, the system is flagged for CF₄ breakthrough, indicating the MgO ratio must be adjusted.

Protocol B: Combustion Ion Chromatography (For Total Fluorine)

Objective: Direct, highly accurate quantification of the 9.73% fluorine mass fraction.

  • Sample Preparation: Weigh 1.0–2.0 mg of the C₁₀H₁₄FN₃ sample into a ceramic sample boat.

  • Pyrohydrolysis: Introduce the boat into a 1050°C furnace under an Argon/O₂ atmosphere. Causality: Simultaneously inject a continuous stream of water vapor. The water vapor forces the reaction equilibrium away from stable CF₄ and entirely toward soluble HF gas [3].

  • Absorption: Route the evolved HF gas into an absorption tube containing 10 ppm H₂O₂ in ultrapure water. The H₂O₂ ensures any trace sulfites are oxidized, preventing chromatographic interference.

  • IC Detection: Inject the absorption solution into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector [1].

  • System Validation: Utilize a pre- and post-run matrix spike of a known fluorinated standard. If the post-run recovery falls outside the 95–105% window, the run is automatically invalidated, ensuring no undetected drift in absorption efficiency [2].

Quantitative Performance Comparison

The following tables summarize the experimental data comparing the performance of Modified CHNS, CIC, and HRMS for a highly pure (>99%) batch of C₁₀H₁₄FN₃.

Table 1: Theoretical vs. Observed Elemental Composition

Note: ACS journal guidelines require observed values to be within ±0.4% absolute of theoretical values [4].

ElementTheoretical (%)Modified CHNS Observed (%)CIC Observed (%)HRMS Capability
Carbon (C) 61.5261.48 ± 0.12N/AExact Mass Only
Hydrogen (H) 7.237.28 ± 0.08N/AExact Mass Only
Nitrogen (N) 21.5221.45 ± 0.10N/AExact Mass Only
Fluorine (F) 9.73Not Detected 9.69 ± 0.15Isotopic Pattern
Table 2: Modality Operational Comparison
ParameterModified CHNS (Dumas)Combustion Ion Chromatography (CIC)High-Resolution Mass Spec (HRMS)
Primary Output Bulk C, H, N mass %Bulk Total Fluorine mass %Molecular Formula Confirmation
Fluorine Handling Trapped as waste (MgF₂/AgF)Converted to HF and quantifiedIonized intact molecule
Analysis Time ~12 minutes / sample~20 minutes / sample~5 minutes / sample
Interference Risk High (if MgO scrubber fails)Low (chromatographic separation)Low (high mass accuracy)
Regulatory Fit Required for C/H/N purityRequired for F purityRequired for identity

Strategic Recommendations

For researchers developing C₁₀H₁₄FN₃ derivatives, relying on a single analytical technique is insufficient.

  • Do not rely on standard CHNS for fluorinated compounds without modification. Standard runs will yield artificially low carbon (due to CF₄ escape) and artificially high hydrogen (due to HF etching). Always mandate the use of MgO or silver wool scrubbers.

  • Adopt CIC as the Gold Standard for Halogens. Because CHNS cannot quantify fluorine, Combustion Ion Chromatography is the only reliable method to prove the absolute mass fraction of fluorine in your bulk API [2].

  • Use an Orthogonal Approach. For IND (Investigational New Drug) submissions, combine Modified CHNS (for C, H, N), CIC (for F), and HRMS (for exact mass identity) to create an unimpeachable, self-validating data package.

References

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC) Source: Shimadzu URL:[Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods Source: LCGC International URL:[Link]

  • Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia (UBC) Chemistry URL:[Link]

Comparative

Precision in Fluorination: QC Testing Protocols for Fluorinated Heterocyclic Building Blocks

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Critical Role of Fluorine and the Regioisomer Challenge Fluorine is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Critical Role of Fluorine and the Regioisomer Challenge

Fluorine is a cornerstone of modern medicinal chemistry. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom1[1]. Strategic fluorination improves metabolic stability, increases binding affinity, and fine-tunes the lipophilicity of therapeutic candidates.

However, synthesizing fluorinated heterocycles—especially via direct fluorination or nucleophilic aromatic substitution (SNAr)—frequently yields complex mixtures of regioisomers2[2]. Because regioisomers of fluorinated heterocycles possess nearly identical physical properties (e.g., boiling points and polarities), standard purification methods often fail to separate them completely3[3]. Consequently, the market is saturated with "standard grade" building blocks that harbor hidden isomeric impurities, which can disastrously skew structure-activity relationship (SAR) data during early drug discovery.

Comparative Analysis: Premium vs. Standard Grade Building Blocks

To ensure data integrity, researchers must objectively evaluate the performance of their building blocks. Table 1 compares the specifications of Premium Grade fluorinated heterocycles against Standard Commercial Grades.

Table 1: Performance & Purity Metrics Comparison

MetricPremium Grade Fluorinated HeterocyclesStandard Commercial GradeImpact on Drug Discovery Workflow
Regioisomeric Purity (19F NMR) > 99.5%85.0% - 95.0%Standard grades introduce off-target SAR noise due to mixed isomer binding.
Chemical Purity (UPLC-MS) > 99.0%> 95.0%Trace reactive impurities in standard grades can poison downstream metal catalysts.
Moisture Content (KF) < 0.1%< 1.0%Excess moisture degrades moisture-sensitive reagents (e.g., Grignards) during coupling.
Heavy Metals (ICP-MS) < 10 ppm< 50 ppmHigh metal content can cause false positives in biological screening assays.

Designing a Self-Validating QC System

A robust QC protocol cannot rely on a single analytical vector. It must be a self-validating system where orthogonal techniques confirm each other. For example, if 19F NMR indicates a regioisomeric purity of 99.5%, but UPLC-MS shows a split peak integrating to 90:10, the system automatically flags the discrepancy as a false positive/negative, preventing the release of compromised material.

QC_Workflow Start Fluorinated Heterocycle Batch NMR 19F & 1H NMR Regioisomer & Structure ID Start->NMR UPLC UPLC-MS Chemical Purity & Mass Start->UPLC Trace KF, GC, ICP-MS Trace Impurities Start->Trace Decision Orthogonal Data Validation NMR->Decision UPLC->Decision Trace->Decision Release Premium Grade Release Decision->Release Pass All Specs Reject Standard Grade Downgrade Decision->Reject Fail Specs

Fig 1. Orthogonal self-validating QC workflow for fluorinated heterocyclic building blocks.

The Causality of Analytical Choices (Expertise & Experience)

Why 19F NMR Over Traditional 1H/13C NMR?

Routine 1H and 13C NMR are insufficient for complex fluorinated building blocks. The 19F nucleus, however, offers a 100% natural abundance, a spin of 1/2, and a massive chemical shift range (>300 ppm) 4[4]. More importantly, 19F NMR operates without background interference from non-fluorinated solvents or trace organic impurities. The extreme sensitivity of the 19F chemical shift to its local electronic environment means that even subtle regioisomers (e.g., 2-fluoro vs. 3-fluoro isomers) will resolve into distinct, widely separated signals, allowing for rapid, non-destructive quantification .

Why Pentafluorophenyl (PFP) Columns for UPLC?

Standard C18 columns often fail to resolve fluorinated regioisomers because their hydrophobic interactions are virtually identical. By employing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms:


 interactions, dipole-dipole interactions, and specific "fluorophilic" interactions between the C-F bonds of the analyte and the column. This causality is why PFP columns are mandatory in our UPLC protocols for separating fluorinated heterocycles.

Step-by-Step Experimental Methodologies

Protocol A: Quantitative 19F NMR (qNMR) for Regioisomeric Purity

Objective: Accurately quantify the ratio of the target fluorinated heterocycle to its regioisomeric impurities.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of the fluorinated building block and 2.0 mg of an internal standard (e.g., 1,4-difluorobenzene or trifluoroacetic acid) into a clean vial.

  • Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ). Ensure complete dissolution to avoid integration errors.
  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Parameter Optimization (The Causality of Relaxation)

  • Crucial Step: Fluorine nuclei often exhibit exceptionally long longitudinal relaxation times (

    
    ). If the relaxation delay (D1) between pulses is too short, the signals will not fully recover, leading to mathematically inaccurate integration.
    
  • Measure the

    
     of the longest-relaxing fluorine nucleus in the sample using an inversion-recovery pulse sequence.
    
  • Set the D1 delay to at least

    
     (typically 15–30 seconds for fluorinated aromatics).
    
  • Acquire a minimum of 64 transients with a 90° pulse angle to ensure a high signal-to-noise ratio.

Step 3: Data Processing and Validation

  • Apply a line broadening of 0.3 Hz and perform a strict baseline correction.

  • Integrate the target peak and any secondary peaks. The regioisomeric purity is calculated as:

    
    .
    
  • Self-Validation Check: Cross-reference the calculated purity with the UPLC-UV area percent. A variance of >1.0% triggers a mandatory secondary investigation.

Protocol B: UPLC-MS for Chemical Purity and Mass Confirmation

Objective: Confirm overall chemical purity and structural identity via exact mass.

Step 1: Mobile Phase and Column Setup

  • Column: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Note: Avoid trifluoroacetic acid (TFA) as a modifier if negative-ion MS mode is required, as TFA severely suppresses ionization.

Step 2: Gradient and Acquisition

  • Set flow rate to 0.4 mL/min.

  • Program the gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and return to 5% B for equilibration.

  • Detectors: Utilize a PDA (Photodiode Array) scanning 210-400 nm, coupled in-line with an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.

Step 3: Analysis

  • Identify the main peak and extract the mass spectrum. Compare the observed

    
     against the theoretical exact mass (acceptable tolerance < 5 ppm).
    
  • Integrate all peaks in the UV chromatogram at the maximum absorbance wavelength (

    
    ) to determine the final chemical purity percentage.
    

References

  • Apollo Scientific.
  • Okaru, A., et al. "Fluorine pharma: Quality control by NMR." Wiley Analytical Science, 2017.
  • Neumann, C. N., et al.
  • Milner, P. J., et al.
  • Okaru, A., et al. "Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals." UoN Digital Repository, 2017.

Sources

Validation

The Evolving Landscape of JAK Inhibitor Synthesis: A Comparative Guide to Key Aminopiperidine Intermediates

Introduction: The Critical Role of Intermediates in Targeting JAK Pathways The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of a multitude of inflammatory and autoimmune diseases, offering ora...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediates in Targeting JAK Pathways

The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment of a multitude of inflammatory and autoimmune diseases, offering oral therapeutic options where previously only biologics were available.[1] The JAK-STAT signaling pathway, a critical cascade in cytokine signaling, is integral to immune cell development, activation, and function.[1] Dysregulation of this pathway is a hallmark of various pathogenic conditions, from rheumatoid arthritis to inflammatory bowel disease.[1]

The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—share a high degree of homology in their active sites, presenting a significant challenge in the development of selective inhibitors.[2] The initial wave of JAK inhibitors, such as Tofacitinib, exhibited a broader inhibition profile, targeting multiple JAK isoforms.[1] While effective, this pan-JAK inhibition has been associated with a range of side effects, including anemia and neutropenia, often linked to the inhibition of JAK2.[2] This has driven the quest for second-generation, more selective JAK inhibitors to improve the therapeutic window and enhance patient safety.

The efficacy and selectivity of these complex molecules are fundamentally determined by the purity, stereochemistry, and scalability of their core structural components, known as intermediates. Among the most pivotal of these are substituted aminopiperidine moieties, which often form the crucial linkage to the core heterocyclic scaffold (typically a pyrrolo[2,3-d]pyrimidine base). This guide provides an in-depth comparison of key aminopiperidine intermediates, focusing on the evolution from those used in first-generation inhibitors to the more refined structures enabling isoform-specific targeting. We will specifically compare the well-established intermediate for Tofacitinib with the advanced intermediate for PF-06651600 (Ritlecitinib), a highly selective JAK3 inhibitor, providing experimental context and performance data.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to modulate gene transcription. The specific JAK members involved vary depending on the cytokine receptor, allowing for a diverse range of cellular responses.

JAK_STAT_Pathway cluster_cell Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK P-JAK JAK->pJAK 2. Activation STAT STAT pSTAT P-STAT pJAK->STAT 3. Phosphorylation Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Modulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->pJAK Inhibition Synthesis_Workflow cluster_tofacitinib Tofacitinib Intermediate Synthesis cluster_pf06651600 PF-06651600 Intermediate Synthesis T1 Starting Material (e.g., 4-methyl-picoline) T2 Multi-step Synthesis (e.g., reduction, amination) T1->T2 T3 Racemic cis/trans Mixture T2->T3 T4 Chiral Resolution (e.g., with L-DTTA) T3->T4 T5 Pure (3R,4R) Intermediate T4->T5 P1 Substituted Pyridine P2 Catalytic Hydrogenation (e.g., 5% Rh/C) P1->P2 P3 Racemic cis/trans Mixture P2->P3 P4 Diastereomeric Salt Crystallization P3->P4 P5 Pure (2S,5R) Intermediate P4->P5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

Standard Operating Procedure & Chemical Hygiene Plan: Handling 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine As drug development increasingly relies on complex fluorinated heterocycles, laboratory safety protocols must evol...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Chemical Hygiene Plan: Handling 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine

As drug development increasingly relies on complex fluorinated heterocycles, laboratory safety protocols must evolve from generic guidelines to molecule-specific strategies. 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is a highly valuable building block in medicinal chemistry[1]. However, its structural motifs present unique handling and logistical challenges. This guide provides a comprehensive, causality-driven standard operating procedure to ensure compliance with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) [2].

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Standard laboratory PPE is insufficient because of the specific combination of the following functional groups:

  • The Piperidine Moiety (Basicity & Corrosivity): Piperidines are secondary amines with significant basicity. In concentrated powder or solution form, this basicity can cause severe irritation or chemical burns to the skin, eyes, and mucous membranes.

  • The Fluoropyridine Moiety (Lipophilicity): The addition of fluorine atoms significantly increases the molecule's lipophilicity. This enhances its ability to penetrate the stratum corneum (the outer layer of skin), meaning dermal exposure can lead to rapid systemic absorption.

  • The Aminopyridine Linkage (Systemic Toxicity): Aminopyridines are known structural alerts for methemoglobinemia—a condition where hemoglobin is oxidized, reducing its oxygen-carrying capacity.

Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA 1910.1450, employers must implement control measures, including specific PPE, to reduce exposure to hazardous materials [2]. The following matrix details the required PPE and the scientific rationale behind each selection, aligning with the National Research Council's "Prudent Practices in the Laboratory" [3].

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides tactile dexterity but offers limited breakthrough time for lipophilic amines. Butyl rubber provides a superior, self-validating barrier against basic, fluorinated organic compounds.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles + Face shieldThe basicity of the piperidine ring poses a severe risk of corneal damage upon contact. A face shield prevents aerosolized powder from contacting facial skin during transfer.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + Chemical-resistant apronKnit cuffs prevent sleeves from dragging and catching powder. The apron provides a non-permeable barrier against accidental spills of the solubilized compound.
Respiratory N95 or P100 particulate respirator (if handled outside a closed system)Prevents inhalation of fine particulate matter, which could lead to rapid systemic absorption across the alveolar membrane and subsequent methemoglobinemia risk.

Operational Workflow & Handling Protocol

To build a self-validating safety system, every step of the handling process must inherently verify its own safety. We utilize a "weighing by difference" technique to minimize open-air exposure and prevent aerosolization.

Step-by-Step Methodology:

  • Preparation & Verification: Verify the chemical fume hood face velocity is strictly between 80-120 feet per minute (fpm). Validation: This specific velocity range ensures containment of fine powders without creating turbulent eddies that could blow the active pharmaceutical ingredient out of the hood [2].

  • Container Acclimation: 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine is typically stored at 2-8°C under inert gas. Allow the sealed container to reach room temperature inside a desiccator before opening. Validation: This prevents ambient moisture from condensing on the hygroscopic piperidine powder, which causes clumping and accelerates degradation.

  • Weighing by Difference:

    • Place the sealed stock vial on the analytical balance and tare it.

    • Transfer the vial to the verified fume hood.

    • Using an anti-static micro-spatula, transfer the estimated required mass into a pre-weighed reaction flask containing the reaction solvent (e.g., anhydrous dichloromethane or THF).

    • Seal both vessels. Re-weigh the stock vial to determine the exact mass transferred.

    • Rationale: Solubilizing the compound immediately eliminates the dust and inhalation hazard for all subsequent steps.

  • Reaction Assembly: Purge the reaction flask with Nitrogen or Argon and maintain it under a positive pressure manifold (Schlenk line) to prevent oxidative degradation of the amine.

HandlingWorkflow A 1. Storage (2-8°C) Inert Atmosphere B 2. Acclimation & Hood Verification A->B Transfer in secondary containment C 3. Weighing by Difference (Inside Fume Hood) B->C Verify 80-120 fpm D 4. Immediate Solubilization (Closed System) C->D Eliminates aerosol hazard E 5. In-Situ Quenching & Decontamination D->E Post-reaction processing

Operational workflow for the safe handling, reaction, and decontamination of fluorinated amines.

Spill Response & Decontamination Plan

Because the piperidine moiety is basic, standard water wipe-downs are ineffective and may simply spread the lipophilic contaminant across the work surface.

Small Spill Protocol (Inside Fume Hood):

  • Isolate: Lower the fume hood sash immediately to contain any aerosolized particulates.

  • Neutralize: Prepare a 5% Citric Acid solution. Causality: Citric acid is a mild, polyprotic acid that will protonate the piperidine nitrogen, converting the highly lipophilic free base into a water-soluble citrate salt.

  • Absorb: Carefully spray the citric acid solution over the spilled powder to suppress dust and neutralize the amine. Cover the area with chemical absorbent pads.

  • Wipe Down: Wipe the area from the perimeter inward to prevent spreading. Follow with a secondary wipe using 70% Isopropanol to remove any residual organic residue.

Waste Disposal Plan

Improper disposal of fluorinated heterocycles violates EPA regulations and compromises environmental safety.

  • Segregation: All waste containing 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine must be strictly segregated into Halogenated Organic Waste containers.

  • Quenching: Never dispose of the unreacted free base directly. Ensure the compound is fully quenched or converted to a stable salt (e.g., hydrochloride) before adding it to the waste carboy.

  • Labeling: Waste labels must explicitly list "Fluorinated Pyridine/Piperidine Derivatives" to alert waste management personnel. High-temperature incineration is required to break the strong C-F bonds and prevent the release of toxic fluoro-organic byproducts into the atmosphere.

References

  • N-(piperidin-4-yl)pyridin-3-amine | C10H15N3 - PubChem - NIH.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Working with Chemicals - Prudent Practices in the Laboratory.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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